Denopamine
Description
structure given in first source
Properties
IUPAC Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBBVZJABQOSG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045800 | |
| Record name | Denopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71771-90-9 | |
| Record name | Denopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denopamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R(-)-Denopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(-)-Denopamine structure and chemical properties
An In-depth Technical Guide to (R)-(-)-Denopamine
Introduction
(R)-(-)-Denopamine is an orally active, selective β1-adrenergic receptor agonist.[1][2] Developed in Japan, it is recognized as a cardiotonic agent used in the treatment of angina and has shown potential for managing congestive heart failure.[2][3][4] Unlike catecholamines, its chemical structure allows for oral administration. This guide provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant experimental data for researchers and drug development professionals.
Chemical Structure and Properties
(R)-(-)-Denopamine, with the IUPAC name 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol, is a derivative of dopamine. Its chemical and physical properties are summarized below.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | 4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |
| Synonyms | (-)-α-(3,4-Dimethoxyphenethylaminomethyl)-4-hydroxybenzylalcohol, TA-064 | |
| CAS Number | 71771-90-9 | |
| Molecular Formula | C18H23NO4 | |
| Molecular Weight | 317.38 g/mol | |
| SMILES | COc1ccc(CCNC--INVALID-LINK--c2ccc(O)cc2)cc1OC | |
| InChI Key | VHSBBVZJABQOSG-INIZCTEOSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White powder | |
| Melting Point | 135°C | |
| Solubility | Insoluble in water; Soluble in DMSO (up to 26 mg/mL) | |
| Storage Temperature | 2-8°C | |
| LogP | 1.13 |
Mechanism of Action and Signaling Pathway
Denopamine functions as a selective partial agonist for the β1-adrenergic receptor, which is predominantly located in cardiac tissue. Its positive inotropic (contractility-enhancing) effect is mediated through a well-defined signaling cascade.
Upon binding to the β1-adrenergic receptor on cardiac myocytes, this compound activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates L-type calcium channels. This phosphorylation enhances calcium influx into the cell, leading to increased contractility of the heart muscle. The maximum increase in cyclic AMP caused by this compound was found to be approximately 65% of that attained with the full agonist isoproterenol.
Interestingly, at higher concentrations (above 3 x 10⁻⁶ M), this compound exhibits antagonistic properties, leading to a bell-shaped dose-response curve for its inotropic effect. Studies suggest it behaves as an agonist with a pD2 of 6.12 and as an antagonist with a pD2 of 4.50.
References
Denopamine as a selective beta-1 adrenergic partial agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Denopamine is an orally active, selective beta-1 adrenergic partial agonist that has been investigated for its cardiotonic and therapeutic effects, particularly in the context of heart failure and angina.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding affinity, and functional activity. Detailed experimental protocols and signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction
This compound, chemically known as (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a sympathomimetic amine that exhibits selective agonist activity at beta-1 adrenergic receptors, which are predominantly located in the heart.[1][3][4] Its classification as a partial agonist indicates that while it binds to and activates beta-1 receptors, it elicits a submaximal response compared to full agonists like isoproterenol. This property, combined with its selectivity, contributes to its therapeutic profile, aiming to enhance cardiac contractility with a potentially lower risk of the adverse effects associated with non-selective or full beta-agonists.
Mechanism of Action
This compound exerts its effects by binding to and activating beta-1 adrenergic receptors on cardiac myocytes. This activation initiates a cascade of intracellular events mediated by the Gs protein-adenylyl cyclase signaling pathway.
Signaling Pathway
The binding of this compound to the beta-1 adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. The overall effect is an increase in intracellular calcium availability during systole, leading to a positive inotropic (increased contractility) effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Beta 1-adrenergic selectivity of the new cardiotonic agent this compound in its stimulating effects on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Denopamine's In Vitro Effect on Cyclic AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine, a selective β1-adrenergic receptor agonist, is recognized for its cardiotonic properties.[1][2][3][4] A primary mechanism underlying its therapeutic effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of this compound's in vitro effects on cAMP, detailing the molecular signaling pathways, quantitative data from key studies, and standardized experimental protocols for its investigation. The information presented herein is intended to support further research and development of β1-adrenergic agonists.
Introduction
This compound functions as a selective agonist for β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] The activation of these receptors initiates a signal transduction cascade that leads to an increase in intracellular cAMP. This second messenger plays a pivotal role in regulating cardiac myocyte function, including contractility and heart rate. Understanding the quantitative and mechanistic aspects of this compound-induced cAMP elevation is crucial for its pharmacological characterization and therapeutic application.
Signaling Pathway of this compound
This compound exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cardiac myocyte, ultimately leading to a positive inotropic effect.
Quantitative Analysis of this compound's Effect on cAMP Levels
In vitro studies have consistently demonstrated that this compound increases cAMP levels in a concentration-dependent manner. Notably, this compound is characterized as a partial agonist, meaning it does not produce the same maximal effect as a full agonist, such as isoproterenol.
A key study investigating the mechanism of action of this compound in canine right ventricular muscle found that while this compound produced a positive inotropic effect comparable to isoproterenol, the maximal increase in cAMP was approximately 65% of that achieved with isoproterenol. The concentration-response curves for both the positive inotropic effect and the increase in cAMP levels were observed to be sigmoid. The peak increase in cAMP levels with this compound was observed at a concentration of approximately 3 x 10⁻⁶ M.
| Compound | Concentration (M) | Cell/Tissue Type | Maximal cAMP Increase (relative to Isoproterenol) | Reference |
| This compound | ~ 3 x 10⁻⁶ | Canine Right Ventricular Muscle | ~65% | |
| Isoproterenol | Varied | Canine Right Ventricular Muscle | 100% (Control) |
Experimental Protocols for In Vitro cAMP Measurement
The following section outlines a standardized protocol for measuring this compound-induced cAMP accumulation in a cell-based assay. This protocol is a synthesis of established methods for studying β-adrenergic agonists.
Materials
-
Cell Line: A suitable cell line expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor, or primary cardiac myocytes).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).
-
This compound Stock Solution: High-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Isoproterenol Stock Solution: For use as a positive control (full agonist).
-
Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES).
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., TR-FRET, HTRF, or ELISA-based kits).
-
Multi-well plates: 96-well or 384-well plates suitable for the chosen assay kit.
Experimental Workflow
Detailed Procedure
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in an appropriate solvent.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the concentration-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare solutions of a known full agonist (e.g., isoproterenol) as a positive control and a vehicle control.
-
-
cAMP Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration of 100-500 µM), to the assay buffer and incubate for a short period to prevent cAMP degradation.
-
Add the different concentrations of this compound or control compounds to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using the detection kit's reagents and a suitable plate reader.
-
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximum cAMP accumulation produced by this compound).
Conclusion
This compound acts as a selective β1-adrenergic partial agonist, leading to a significant, though not maximal, increase in intracellular cAMP levels in vitro. This mechanism is central to its cardiotonic effects. The provided experimental protocols offer a robust framework for the quantitative assessment of this compound and other β-adrenergic agonists on cAMP signaling pathways, which is essential for ongoing research and the development of novel cardiovascular therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Denopamine (TA-064): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine (TA-064) is a selective β1-adrenergic receptor agonist developed by Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma) in Japan.[1][2] This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the compound's synthesis, mechanism of action, and key findings from preclinical and clinical investigations. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction: The Quest for a Novel Cardiotonic Agent
The development of this compound emerged from the therapeutic need for an orally active inotropic agent for the management of mild to moderate chronic heart failure. Existing parenteral catecholamines, while effective, were limited to acute, in-hospital use. The goal was to create a compound with a favorable safety profile that could provide long-term oral inotropic support. This compound was identified as a promising candidate due to its selective agonist activity at β1-adrenergic receptors, which are predominantly located in the heart. This selectivity was anticipated to minimize the peripheral vascular and bronchial side effects associated with non-selective beta-agonists.
Discovery and Synthesis
This compound, with the chemical name (R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, was synthesized and developed by scientists at Tanabe Seiyaku in Japan.[1][2] Several synthetic routes for this compound have been reported in the scientific and patent literature. A common approach involves the reaction of a protected p-hydroxyphenylethanolamine derivative with a 3,4-dimethoxyphenethylamine moiety.
One described synthesis pathway involves the following key steps:
-
Preparation of an intermediate: This often starts with p-hydroxyacetophenone or a related precursor.
-
Introduction of the amine group: The phenethylamine moiety is introduced through various chemical reactions, such as reductive amination.
-
Final deprotection steps: Removal of protecting groups yields the final this compound molecule.
The (R)-enantiomer is the pharmacologically active form of the drug.
Mechanism of Action: Selective β1-Adrenergic Agonism
This compound exerts its cardiotonic effects through its selective partial agonism at β1-adrenergic receptors.[3] The binding of this compound to these receptors on cardiac myocytes initiates a cascade of intracellular events.
Signaling Pathway
The signaling pathway of this compound is initiated by its binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac muscle contraction and relaxation:
-
L-type calcium channels: Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cardiac myocyte.
-
Phospholamban: PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased reuptake of Ca2+ into the sarcoplasmic reticulum during diastole, leading to improved lusitropy (myocardial relaxation) and a greater Ca2+ load for subsequent contractions.
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, which also contributes to faster myocardial relaxation.
The net effect of this signaling cascade is a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a selective beta1-receptor agonist and a new coronary vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Denopamine in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine is a selective β1-adrenergic receptor partial agonist that has been investigated for its cardiotonic properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data from in vitro and in vivo studies. Detailed methodologies for pivotal experiments, including radioligand binding assays, adenylyl cyclase activation assays, and in vivo hemodynamic assessments, are presented to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of this compound's signaling pathway and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of its mechanism of action and study designs.
Introduction
This compound, with the chemical name (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is an orally active cardiotonic agent.[1] Its primary mechanism of action is the selective partial agonism of β1-adrenergic receptors, which are predominantly located in the heart.[2][3][4] This selective action leads to a positive inotropic effect, increasing myocardial contractility with a comparatively lower impact on heart rate and peripheral vasculature, distinguishing it from non-selective β-agonists like isoproterenol.[5] This document synthesizes the key preclinical findings that define the pharmacological profile of this compound.
Mechanism of Action
This compound functions as a partial agonist at the β1-adrenergic receptor. Upon binding, it stimulates the associated Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the β1-adrenergic receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interaction with adrenergic receptors and its functional effects as reported in preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Species | Tissue/Cell Line | Radioligand | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| Rat | Heart Membranes | ³H-dihydroalprenolol | 545 | 2205 | 4.05 | |
| Human | CHO-K1 cells | ¹²⁵I-iodopindolol | ~7-fold lower than β2 | - | ~7 |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. Selectivity Ratio: Calculated as Ki(β2) / Ki(β1).
Table 2: Functional Potency and Efficacy of this compound
| Parameter | Species/Model | Assay | Value | Reference |
| pD2 (Agonist) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 6.12 | |
| pD2 (Antagonist) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 4.50 | |
| pA2 (vs. Atenolol) | Canine Right Ventricular Muscle | Positive Inotropic Effect | 7.66 | |
| Intrinsic Activity | Rabbit Papillary Muscle | Positive Inotropic Effect | 0.8 | |
| Maximal cAMP Increase | Canine Right Ventricular Muscle | cAMP Accumulation | ~65% of Isoproterenol | |
| Maximal Adenylyl Cyclase Stimulation | Human β1/β2 receptors in CHO cells | Adenylyl Cyclase Activity | <10% of Isoproterenol |
pD2: The negative logarithm of the EC50 (molar concentration of an agonist that produces 50% of the maximal possible effect). pA2: A measure of the potency of an antagonist. Intrinsic Activity: The ability of a drug to produce a maximal effect, relative to a full agonist (value ranges from 0 to 1).
Detailed Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity of this compound for β1- and β2-adrenergic receptors using ³H-dihydroalprenolol.
Objective: To determine the Ki of this compound at β1- and β2-adrenergic receptors.
Materials:
-
Tissue source rich in β1-receptors (e.g., rat heart ventricles) and β2-receptors (e.g., rat lung).
-
Radioligand: ³H-dihydroalprenolol.
-
Non-specific binding control: Propranolol.
-
Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
This compound and other competing ligands.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Tissues are minced and homogenized in ice-cold homogenization buffer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
The pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, add a constant concentration of ³H-dihydroalprenolol, the membrane preparation, and varying concentrations of this compound (or other competing ligands).
-
For determining non-specific binding, a high concentration of propranolol (e.g., 1 µM) is added to a set of tubes.
-
Tubes are incubated to allow binding to reach equilibrium (e.g., 20-30 minutes at 37°C).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (concentration of ligand that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Experimental Workflow: Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
Adenylyl Cyclase Activity Assay
This protocol describes a general method to measure this compound's effect on adenylyl cyclase activity in a cell membrane preparation.
Objective: To determine the EC50 and maximal activation of adenylyl cyclase by this compound.
Materials:
-
Cell membrane preparation (e.g., from cardiomyocytes or transfected cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
ATP.
-
GTP.
-
cAMP-dependent phosphodiesterase inhibitor (e.g., IBMX).
-
This compound and other agonists/antagonists.
-
Method for cAMP quantification (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In assay tubes, combine the membrane preparation, assay buffer, ATP, GTP, and a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the membrane preparation or ATP.
-
Incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C or 37°C).
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method.
-
Data Analysis:
-
Plot the amount of cAMP produced against the concentration of this compound.
-
Determine the EC50 and maximal response from the dose-response curve.
-
In Vivo Hemodynamic Assessment in Anesthetized Dogs
This protocol provides a general outline for assessing the in vivo cardiovascular effects of this compound in an anesthetized dog model.
Objective: To evaluate the effects of this compound on hemodynamic parameters such as heart rate, blood pressure, and myocardial contractility.
Materials:
-
Beagle dogs.
-
Anesthetic agents (e.g., halothane, pentobarbital).
-
Catheters for intravenous administration and blood pressure measurement.
-
Transducer-tipped catheter for measuring left ventricular pressure (LVP) and dp/dt.
-
ECG monitoring equipment.
-
Data acquisition system.
Protocol:
-
Animal Preparation:
-
Anesthetize the dogs and maintain a stable plane of anesthesia.
-
Intubate and ventilate the animals.
-
Insert catheters into a femoral artery for monitoring arterial blood pressure and into a femoral vein for drug administration.
-
Introduce a transducer-tipped catheter into the left ventricle via a carotid artery to measure LVP and its first derivative (dp/dt), an index of myocardial contractility.
-
-
Data Collection:
-
After a stabilization period, record baseline hemodynamic parameters (heart rate, arterial blood pressure, LVP, dp/dt).
-
Administer this compound intravenously, either as a bolus or continuous infusion, at various doses.
-
Continuously record all hemodynamic parameters throughout the drug administration and for a subsequent observation period.
-
-
Data Analysis:
-
Calculate the changes in each hemodynamic parameter from baseline at each dose of this compound.
-
Construct dose-response curves for the effects of this compound on heart rate, blood pressure, and dp/dt.
-
Discussion and Conclusion
Preclinical studies have consistently demonstrated that this compound is a selective β1-adrenergic receptor partial agonist. Its selectivity for the β1 receptor over the β2 receptor results in a more targeted cardiac effect with reduced peripheral and bronchial side effects compared to non-selective agonists. The partial agonist nature of this compound is evident from its lower intrinsic activity and maximal cAMP stimulation compared to the full agonist isoproterenol. This property may contribute to a lower incidence of tachyphylaxis and receptor desensitization, which can be a limitation with full agonists.
In vivo studies in animal models, such as the anesthetized dog, have confirmed the positive inotropic effects of this compound, demonstrating an increase in myocardial contractility. Notably, these studies have often shown a less pronounced effect on heart rate compared to isoproterenol at equi-inotropic doses, which is a desirable characteristic for a cardiotonic agent.
References
- 1. The inotropic effects of dopamine and its precursor levodopa on isolated human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of the beta-1 partial agonist this compound in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (beta 1-selective adrenergic receptor agonist) and isoproterenol (non-selective beta-adrenergic receptor agonist) equally increase heart rate and myocardial oxygen consumption in dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Denopamine's Role in Suppressing Tumor Necrosis Factor-Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the suppression of Tumor Necrosis Factor-alpha (TNF-α) by denopamine. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the signaling pathways, experimental validation, and quantitative data associated with this phenomenon.
Introduction
This compound is a selective agonist for the β1-adrenergic receptor, with known cardiotonic effects.[1][2] Beyond its cardiovascular applications, research has demonstrated that this compound possesses anti-inflammatory properties, notably its ability to suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[3] TNF-α is a critical mediator of inflammatory responses and has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4] This guide elucidates the signaling cascade initiated by this compound that leads to the inhibition of TNF-α, supported by quantitative data and detailed experimental protocols from key studies.
Quantitative Data Summary
The inhibitory effects of this compound on TNF-α production have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a pivotal study in the field.
Table 1: In Vitro Effect of this compound on Lipopolysaccharide (LPS)-Induced TNF-α Production in Murine Spleen Cells [3]
| Treatment | TNF-α Level (pg/mL) | Percentage Inhibition |
| Control (LPS only) | > 2000 | N/A |
| This compound (10⁻⁸ M) + LPS | Significantly lower than control | Not specified |
| This compound (10⁻⁷ M) + LPS | Significantly lower than control | Not specified |
| This compound (10⁻⁶ M) + LPS | Significantly lower than control | Not specified |
Note: The study states that TNF-α levels in this compound-treated cells were significantly lower (p < 0.05) than in controls, though specific mean values for the in vitro experiment are not provided in the abstract.
Table 2: In Vivo Effect of this compound on Myocardial TNF-α Production in a Murine Model of Viral Myocarditis
| Treatment Group | Myocardial TNF-α Level (pg/mg of heart) |
| Control (Vehicle) | 113.5 ± 15.1 |
| This compound (14 µmol/kg) | 66.5 ± 7.5 |
Data are presented as mean ± SE.
Signaling Pathway of this compound-Mediated TNF-α Suppression
This compound exerts its anti-inflammatory effects by activating the β1-adrenergic receptor, which initiates a downstream signaling cascade that ultimately inhibits the transcription of the TNF-α gene. The primary mechanism involves the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a key regulator of inflammatory gene expression.
The binding of this compound to the β1-adrenergic receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then interferes with the NF-κB pathway through multiple mechanisms:
-
Inhibition of p65 Transactivation: PKA can inhibit the transcriptional activity of the p65 subunit of NF-κB by modifying its C-terminal transactivation domain. This prevents the initiation of TNF-α gene transcription even if NF-κB translocates to the nucleus.
-
Enhancement of IκBα Levels: β-adrenergic agonists have been shown to increase the cytoplasmic concentration of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This is achieved by potentially reducing the degradation of IκBα.
-
Phosphorylation of p105 (Nfkb1): The PKA-A-kinase-anchoring protein 95 (AKAP95) complex can phosphorylate p105 (Nfkb1), a precursor of the p50 subunit of NF-κB. This phosphorylation suppresses the expression of the TNF-α gene.
The following diagram illustrates this signaling pathway:
Experimental Protocols
The following protocols are based on the methodologies described in the study by Nishio et al. (1998), which provides the foundational evidence for this compound's suppression of TNF-α.
-
Cell Culture:
-
Spleen cells are harvested from DBA/2 mice.
-
The cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates at a suitable density.
-
-
Treatment:
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for a specified period.
-
Lipopolysaccharide (LPS) is then added to the culture medium to stimulate TNF-α production.
-
Control cultures receive LPS without this compound.
-
To confirm the role of the β1-adrenergic receptor, additional experiments can be performed where cells are co-incubated with this compound and a selective β1-blocker like metoprolol.
-
-
TNF-α Measurement:
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine TNF-α.
-
-
Animal Model:
-
Four-week-old DBA/2 mice are used.
-
Mice are inoculated with the encephalomyocarditis virus (EMCV) to induce myocarditis.
-
-
Drug Administration:
-
This compound is administered daily to the treatment group at a dose of 14 µmol/kg.
-
The control group receives a vehicle-only administration.
-
To demonstrate specificity, another group can be treated with this compound in conjunction with metoprolol (a β1-blocker).
-
-
Sample Collection and Analysis:
-
On day 6 post-inoculation, mice are euthanized, and their hearts are excised.
-
The heart tissue is homogenized.
-
The concentration of TNF-α in the heart homogenate is measured using a murine-specific TNF-α ELISA.
-
-
Survival and Histological Analysis:
-
A separate cohort of animals is monitored for survival over a period of 14 days.
-
On day 14, hearts are collected for histological examination to assess the extent of myocardial lesions.
-
The following diagram outlines a typical experimental workflow for the in vivo study:
Conclusion
This compound effectively suppresses TNF-α production through its action as a selective β1-adrenergic receptor agonist. The underlying mechanism is centered on the activation of the cAMP-PKA signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway at multiple regulatory points. The quantitative data from both in vitro and in vivo studies provide strong evidence for this anti-inflammatory role. The detailed experimental protocols presented herein offer a framework for the further investigation and validation of this compound and other β1-adrenergic agonists as potential therapeutic agents for inflammatory conditions characterized by excessive TNF-α production.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Positive Inotropic Effects of Denopamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine is a selective β1-adrenergic receptor agonist that has demonstrated significant positive inotropic effects, making it a subject of interest in the management of heart failure.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on myocardial contractility. Through a detailed examination of its signaling pathways, a summary of key in vitro and in vivo data, and a description of relevant experimental protocols, this document aims to serve as a valuable resource for professionals in cardiovascular research and drug development.
Mechanism of Action: A Selective β1-Adrenergic Agonist
This compound functions as a selective agonist for β1-adrenergic receptors, which are predominantly located in the heart.[3][4] Its positive inotropic (contractility-enhancing) effects are a direct result of the activation of a well-defined intracellular signaling cascade. Unlike non-selective beta-agonists, this compound's targeted action minimizes peripheral vasodilation and bronchial effects.[1]
The Core Signaling Pathway
The binding of this compound to the β1-adrenergic receptor on cardiac myocytes initiates a sequence of molecular events:
-
G-Protein Activation: The activated receptor stimulates the associated Gs (stimulatory) protein.
-
Adenylyl Cyclase Activation: The Gs protein, in turn, activates the enzyme adenylyl cyclase.
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Studies have shown that this compound administration leads to a significant increase in intracellular cAMP levels in cardiac muscle.
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, which increases their activity and promotes a greater influx of calcium ions (Ca2+) into the cardiomyocyte during an action potential.
-
Enhanced Contractility: The resulting increase in intracellular calcium concentration enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle.
Notably, while this compound's maximum positive inotropic effect is comparable to that of the potent non-selective agonist isoproterenol, it achieves this with a smaller increase in total cellular cAMP levels, suggesting a high efficiency in the coupling of the β1-receptor-cAMP system to inotropy.
Quantitative Inotropic and Hemodynamic Effects
This compound's effects have been quantified in various preclinical and clinical settings. The following tables summarize key data, providing a comparative perspective against placebos and other inotropic agents.
Table 1: Comparative Effects of this compound vs. Isoproterenol on Canine Ventricular Muscle
| Parameter | This compound | Isoproterenol | Source |
|---|---|---|---|
| Maximum Positive Inotropic Effect (PIE) | Nearly identical to Isoproterenol | Standard Full Agonist | |
| Maximum cAMP Increase | ~65% of Isoproterenol's effect | 100% (Reference) | |
| Maximal Adenylyl Cyclase Stimulation | <10% of Isoproterenol's effect | 100% (Reference) |
| Receptor Selectivity | Selective β1 partial agonist | Non-selective β agonist | |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter (Change from Control) | This compound (0.25-1 µg/kg/min) | Isoproterenol (0.01-0.04 µg/kg/min) | Source |
|---|---|---|---|
| Max Increase in LV dp/dtmax | +64% | Similar to this compound | |
| Heart Rate | Significantly less increase | Greater increase | |
| Myocardial Oxygen Consumption | Substantially less increase | Greater increase |
| LV Internal Diameter | Greater reduction | Less reduction | |
Table 3: Effects on Exercise Capacity in Chronic Heart Failure Patients (Single 20 mg Oral Dose)
| Parameter | Placebo | This compound | P-Value | Source |
|---|---|---|---|---|
| Peak VO₂ (ml/min/kg) | 20.4 ± 3.2 | 21.2 ± 3.1 | p < 0.05 |
| Anaerobic Threshold (ml/min/kg) | 13.1 ± 2.1 | 14.0 ± 2.0 | p < 0.01 | |
Table 4: In Vivo Effects in a Murine Model of Viral Myocarditis (14 µmol/kg daily)
| Parameter | Control (Vehicle) | This compound | Source |
|---|---|---|---|
| Survival Rate | 20% (5 of 25) | 56% (14 of 25) |
| Myocardial TNF-α (pg/mg heart) | 113.5 ± 15.1 | 66.5 ± 7.5 | |
Experimental Protocols for Assessing Inotropic Effects
The investigation of this compound's positive inotropic properties relies on established experimental models. Below are detailed methodologies for two key assays.
Protocol 1: Isolated Papillary Muscle Preparation
This ex vivo protocol allows for the direct measurement of myocardial contractility in response to pharmacological agents.
-
Tissue Isolation: Euthanize a suitable animal model (e.g., guinea pig, rabbit, dog) and rapidly excise the heart. Place the heart in cold, oxygenated Krebs-Henseleit solution.
-
Muscle Dissection: Open the right ventricle and carefully dissect a suitable papillary muscle.
-
Mounting: Tie the tendinous end of the muscle to a fixed hook in an organ bath and connect the muscular end to a force-displacement transducer. Super-fuse the muscle with Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂).
-
Equilibration: Stretch the muscle to Lmax (the length at which it develops maximum twitch tension) and allow it to equilibrate for 60 minutes.
-
Stimulation: Field-stimulate the muscle at a frequency of 1 Hz with square-wave pulses (5 ms duration) at a voltage 20% above the threshold.
-
Data Acquisition: Record baseline isometric twitch tension.
-
Drug Administration: Introduce this compound into the superfusate in a cumulative or single-dose manner. For cumulative concentration-response curves, concentrations may range from 10⁻⁷ M to 10⁻⁵ M.
-
Analysis: Measure the change in peak developed tension and the rate of tension development (dp/dt) at each concentration.
Protocol 2: Isolated Ventricular Myocyte Contractility Assay
This cellular-level assay provides insights into the direct effects of a drug on cardiomyocyte shortening.
-
Cell Isolation: Isolate ventricular myocytes from an animal heart (e.g., rat, mouse) using enzymatic digestion (e.g., collagenase).
-
Plating: Place a coverslip with adherent, rod-shaped myocytes into a perfusion chamber on the stage of an inverted microscope. The microscope should be equipped with a video-based sarcomere length detection system.
-
Perfusion: Superfuse the cells with Tyrode's solution at 37°C.
-
Pacing and Baseline: Pace a single myocyte at 1 Hz using a field stimulator and record a stable baseline of sarcomere shortening.
-
Drug Perfusion: Perfuse the chamber with increasing concentrations of this compound.
-
Data Analysis: Record and analyze the amplitude of sarcomere shortening, time to peak shortening, and time to 90% relengthening for each drug concentration.
Delineating the Partial Agonist Profile
Conclusion
This compound presents a compelling profile as a positive inotropic agent, distinguished by its selective β1-adrenergic partial agonism. Its mechanism of action, centered on the cAMP-PKA signaling cascade, effectively enhances myocardial contractility. Quantitative data from both preclinical and clinical studies demonstrate its efficacy in improving cardiac performance and exercise capacity, often with a more favorable hemodynamic profile (e.g., less impact on heart rate and myocardial oxygen consumption) compared to non-selective agonists. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel inotropic agents. For drug development professionals, this compound's partial agonist nature, which may confer long-term benefits by reducing receptor desensitization, represents a key area for further exploration in the treatment of chronic heart failure.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Denopamine's Role in Accelerating Alveolar Fluid Clearance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of pulmonary edema, a critical factor in the prognosis of acute respiratory distress syndrome (ARDS), is fundamentally dependent on the active removal of fluid from the alveolar spaces. This process, known as alveolar fluid clearance (AFC), is primarily driven by the vectorial transport of sodium (Na+) and chloride (Cl-) ions across the alveolar epithelium, creating an osmotic gradient that draws water out of the airspaces. A key pharmacological target for enhancing AFC is the β-adrenergic receptor system. This technical guide provides an in-depth analysis of denopamine, a selective β1-adrenergic agonist, and its demonstrated impact on stimulating alveolar fluid clearance.
Mechanism of Action: A β1-Adrenergic-Mediated Cascade
This compound exerts its effects by binding to and activating β1-adrenergic receptors on the surface of alveolar epithelial cells.[1] This initial binding event triggers a well-defined intracellular signaling cascade that culminates in the increased activity of ion transport proteins crucial for AFC.
The primary signaling pathway is as follows:
-
Receptor Activation: this compound binds to the β1-adrenergic receptor.
-
G-Protein Coupling: The activated receptor interacts with a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2]
-
Ion Transporter Phosphorylation: PKA then phosphorylates and activates key ion transport proteins, including the epithelial sodium channel (ENaC) on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane of alveolar epithelial cells.
The enhanced activity of these transporters increases the net movement of Na+ from the alveolar fluid into the interstitium, with water following the osmotic gradient, thereby accelerating fluid clearance.
References
Denopamine: A Comprehensive Analysis of its Molecular Targets Beyond the Beta-1 Adrenergic Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Denopamine is a synthetic sympathomimetic amine, recognized primarily for its selective partial agonist activity at the beta-1 adrenergic receptor (β1-AR), which underlies its clinical use as a cardiotonic agent.[1][2] While its positive inotropic effects on the heart are well-documented and attributed to β1-AR stimulation, a growing body of evidence reveals that the pharmacological profile of this compound extends to other molecular targets.[3][4][5] Understanding these off-target interactions is crucial for a comprehensive appreciation of its therapeutic and potential adverse effects. This technical guide provides an in-depth analysis of this compound's molecular targets beyond the β1-AR, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to support further research and drug development.
Quantitative Analysis of this compound's Receptor Interactions
The binding affinities and functional potencies of this compound at various adrenergic receptors have been characterized in several key studies. The following tables summarize the available quantitative data, facilitating a direct comparison of its activity at on-target and off-target sites.
| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |
| Beta-1 Adrenergic | This compound | Ki | 545 nM | Rat Heart Membranes | |
| Beta-2 Adrenergic | This compound | Ki | 2205 nM | Rat Lung Membranes | |
| Alpha-1H Adrenergic | This compound | pA2 | 5.57 | Rabbit Aorta |
Table 1: Binding Affinity and Antagonist Potency of this compound at Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | this compound | Isoproterenol (Full Agonist) | Cell System | Reference | |---|---|---|---|---|---| | Beta-1 Adrenergic | Adenylyl Cyclase Stimulation | Potency (EC50) | ~7-fold less potent than at β2 | - | Human β1-AR expressing cells | | | Beta-1 Adrenergic | Adenylyl Cyclase Stimulation | Efficacy (% of Isoproterenol) | <10% | 100% | Human β1-AR expressing cells | | | Beta-2 Adrenergic | Adenylyl Cyclase Stimulation | Efficacy (% of Isoproterenol) | <10% | 100% | Human β2-AR expressing cells | |
Table 2: Functional Activity of this compound at Beta-Adrenergic Receptors
Detailed Experimental Methodologies
To facilitate the replication and extension of the foundational research on this compound's off-target activities, this section provides detailed protocols for the key experiments cited.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity (Ki)
This protocol is based on the methodology described by Naito et al. (1985) for determining the binding affinity of this compound for β1- and β2-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]-dihydroalprenolol
-
Membrane Preparations: Rat heart membranes (predominantly β1) and rat lung membranes (predominantly β2).
-
Competitor: this compound
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize fresh rat heart and lung tissues separately in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (protein concentration to be optimized).
-
50 µL of [3H]-dihydroalprenolol at a fixed concentration (typically near its Kd).
-
50 µL of varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay for Alpha-1 Adrenergic Receptor (pA2)
This protocol is based on the methodology used by Koike et al. (1991) to determine the antagonist potency of this compound at α1-adrenergic receptors.
Objective: To determine the pA2 value of this compound for α1-adrenergic receptors using a functional antagonism assay (Schild plot analysis).
Materials:
-
Tissue Preparation: Isolated rabbit aorta.
-
Agonist: Phenylephrine (an α1-adrenergic agonist).
-
Antagonist: this compound.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.
-
Organ bath setup with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm in width) and mount them in organ baths containing PSS.
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with PSS changed every 15 minutes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Then, incubate the tissues with a fixed concentration of this compound for 30-60 minutes.
-
Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR) = EC50 of phenylephrine in the presence of this compound / EC50 of phenylephrine in the absence of this compound.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
In Vitro TNF-α Suppression Assay
This protocol is based on the methodology described by Nishio et al. (1998) for investigating the effect of this compound on TNF-α production.
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in murine spleen cells.
Materials:
-
Cells: Murine spleen cells, isolated from DBA/2 mice.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
-
TNF-α Quantification Kit: ELISA kit for murine TNF-α.
Procedure:
-
Cell Isolation and Culture: Isolate spleens from mice and prepare a single-cell suspension of splenocytes. Culture the cells in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
Pre-treatment: Add varying concentrations of this compound to the cell cultures and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production. Include control wells with cells and LPS only, and cells with medium only (unstimulated).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine the inhibitory effect.
Signaling Pathways of this compound's Off-Target Interactions
Beta-2 Adrenergic Receptor Signaling
As a weak partial agonist at the β2-AR, this compound can activate the canonical Gs-adenylyl cyclase pathway, albeit to a much lesser extent than full agonists like isoproterenol. This leads to a modest increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Alpha-1 Adrenergic Receptor Signaling (Antagonism)
This compound acts as a competitive antagonist at α1H-adrenergic receptors. This means it binds to the receptor but does not elicit a downstream response. Instead, it blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the Gq-phospholipase C pathway. This prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and protein kinase C (PKC) activation.
Discussion and Future Directions
The data presented in this guide clearly demonstrate that this compound's pharmacological profile is more complex than its classification as a selective β1-AR agonist would suggest. Its weak partial agonism at β2-ARs and, more significantly, its antagonism at α1H-ARs, may contribute to its overall clinical effects. The α1-AR antagonism, for instance, could lead to vasodilation, which may be beneficial in certain cardiovascular conditions.
The suppression of TNF-α production via β1-AR agonism is another intriguing finding that warrants further investigation. The precise intracellular signaling cascade linking β1-AR activation to the inhibition of pro-inflammatory cytokine synthesis is not fully elucidated and represents a promising area for future research.
Furthermore, the potential for this compound to interact with other receptor systems, such as dopaminergic or serotonergic receptors, has not been extensively studied. Given the structural similarities between biogenic amine receptors, a comprehensive screening of this compound against a broader panel of receptors would be a valuable next step in fully characterizing its molecular pharmacology.
Conclusion
This technical guide has provided a detailed overview of the molecular targets of this compound beyond the beta-1 adrenergic receptor. By consolidating quantitative data, outlining experimental protocols, and visualizing the relevant signaling pathways, this document serves as a valuable resource for researchers in pharmacology and drug development. A thorough understanding of this compound's off-target activities is essential for optimizing its therapeutic applications and minimizing potential adverse effects. Future research should focus on elucidating the detailed mechanisms of its non-β1-AR interactions and exploring their clinical relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an alpha 1H-adrenoceptor antagonist in isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Denopamine CAS number and commercial suppliers for research
An In-depth Examination of the Selective β1-Adrenergic Agonist for Cardiovascular and Inflammatory Research
This technical guide provides a comprehensive overview of Denopamine, a selective β1-adrenergic receptor agonist, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental findings, and provides detailed protocols for its use in preclinical research.
Chemical and Physical Properties
This compound is a synthetic phenylethanolamine derivative with the following key identifiers:
| Property | Value |
| CAS Number | 71771-90-9[1][2][3] |
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.38 g/mol [1] |
| IUPAC Name | (R)-4-(2-((3,4-dimethoxyphenethyl)amino)-1-hydroxyethyl)phenol[2] |
| Synonyms | TA-064, (R)-(-)-Denopamine |
Commercial Suppliers for Research
This compound is available from several commercial suppliers for research purposes. It is crucial to source high-purity compounds for reliable and reproducible experimental results.
| Supplier | Product Name | Purity |
| MedChemExpress | (R)-(-)-Denopamine | >98% |
| Sigma-Aldrich | R(-)-Denopamine | ≥98% (HPLC) |
| Cayman Chemical | This compound | ≥98% |
| Selleck Chemicals | This compound | >99% |
| Tocris Bioscience | This compound | >99% |
Note: Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective agonist for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Its mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling cascade.
Upon binding to the β1-adrenergic receptor on cardiomyocytes, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiomyocyte during depolarization, leading to a more forceful contraction (positive inotropic effect).
-
Phospholamban: When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved. This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropic effect).
-
Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.
This signaling cascade is the primary mechanism underlying this compound's cardiotonic effects.
Signaling Pathway Diagram
Caption: this compound's β1-adrenergic signaling pathway in cardiomyocytes.
Key Experimental Findings and Quantitative Data
This compound has been the subject of numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Receptor Binding and Functional Activity
| Parameter | Species/Tissue | Value | Reference |
| pD2 (agonist activity) | Canine right ventricular muscle | 6.12 | |
| pA2 (antagonist activity) | Canine right ventricular muscle | 4.50 | |
| pA2 (atenolol antagonism) | Canine right ventricular muscle | 7.66 |
Table 2: In Vivo Efficacy in a Murine Model of Myocarditis
| Treatment Group | Survival Rate | Myocardial TNF-α (pg/mg) | Reference |
| Control (Vehicle) | 20% (5/25) | 113.5 ± 15.1 | |
| This compound (14 µmol/kg/day) | 56% (14/25) | 66.5 ± 7.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Measurement of Cardiac Contractility in Isolated Papillary Muscle
This protocol is adapted from studies investigating the inotropic effects of this compound on isolated cardiac tissue.
Objective: To assess the effect of this compound on the contractility of isolated cardiac papillary muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.
-
This compound stock solution (10 mM in DMSO)
-
Isoproterenol (positive control)
-
Atenolol (β1-antagonist)
-
Tissue bath with force transducer and electrical stimulator
-
Data acquisition system
Procedure:
-
Euthanize the rat via cervical dislocation and rapidly excise the heart.
-
Place the heart in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right ventricle and carefully isolate a thin papillary muscle.
-
Mount the muscle vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
-
Stretch the muscle to Lmax (the length at which it develops maximum twitch tension).
-
Pace the muscle electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage 20% above the threshold.
-
Allow the preparation to equilibrate for 60 minutes, replacing the bath solution every 15 minutes.
-
After equilibration, record baseline contractile force.
-
Add this compound cumulatively to the bath to achieve final concentrations ranging from 10 nM to 100 µM. Allow the preparation to stabilize for 10 minutes at each concentration before recording the force.
-
To determine the role of β1-receptors, pre-incubate a separate set of muscles with atenolol (1 µM) for 30 minutes before constructing the this compound concentration-response curve.
-
Record the developed tension and the rate of tension development (+dT/dt) and relaxation (-dT/dt).
Data Analysis:
-
Express the contractile force as a percentage of the maximal response to a supramaximal concentration of isoproterenol.
-
Plot the concentration-response curves and calculate the EC50 values.
Experimental Workflow: Cardiac Contractility
Caption: Workflow for assessing this compound's effect on cardiac contractility.
In Vitro cAMP Measurement in Cardiomyocytes
This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound.
Objective: To measure the dose-dependent effect of this compound on cAMP production in cultured neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Primary culture of NRVMs
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP enzyme immunoassay (EIA) kit
-
Lysis buffer
Procedure:
-
Plate NRVMs in 24-well plates and culture until they form a confluent, synchronously beating monolayer.
-
Replace the culture medium with serum-free DMEM and incubate for 24 hours.
-
Pre-treat the cells with IBMX (100 µM) for 30 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound (1 nM to 10 µM) or forskolin (10 µM) for 15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the provided lysis buffer from the cAMP EIA kit.
-
Perform the cAMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Normalize the cAMP concentration to the total protein content of each well, determined by a BCA protein assay.
Data Analysis:
-
Construct a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the this compound concentration versus the normalized cAMP levels.
In Vivo Murine Model of Myocarditis and TNF-α Measurement
This protocol is based on a study investigating the anti-inflammatory effects of this compound.
Objective: To evaluate the effect of this compound on survival and cardiac TNF-α levels in a viral myocarditis mouse model.
Materials:
-
4-week-old male DBA/2 mice
-
Encephalomyocarditis virus (EMCV)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
ELISA kit for murine TNF-α
-
Tissue homogenizer
Procedure:
-
Inoculate mice with a sublethal dose of EMCV intraperitoneally on day 0 to induce myocarditis.
-
Randomly assign mice to a control group and a this compound-treated group.
-
From day 0, administer this compound (14 µmol/kg) or vehicle daily via oral gavage.
-
Monitor the survival of the mice daily for 14 days.
-
On day 6, euthanize a subset of mice from each group.
-
Perfuse the hearts with ice-cold PBS to remove blood.
-
Excise the hearts, weigh them, and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the heart tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the TNF-α concentration in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's protocol.
-
Normalize the TNF-α levels to the total protein content of the heart homogenate.
Data Analysis:
-
Compare the survival curves of the control and this compound-treated groups using a Kaplan-Meier analysis with a log-rank test.
-
Compare the cardiac TNF-α levels between the two groups using an unpaired t-test.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the β1-adrenergic system in cardiovascular function and inflammation. Its selectivity allows for targeted studies of this receptor subtype. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various experimental settings. As with any research compound, careful dose-response studies and appropriate controls are essential for obtaining robust and meaningful data.
References
Methodological & Application
Application Notes and Protocols: Denopamine In Vitro Assay for Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denopamine is a selective β1-adrenergic receptor agonist known for its positive inotropic effects on the heart.[1] It is a cardiotonic agent used in the management of cardiac conditions.[1] Understanding the in vitro effects of this compound on cardiomyocytes is crucial for elucidating its mechanism of action and for the development of novel cardiovascular therapies. This compound selectively binds to β1-adrenergic receptors, which are predominantly located on cardiac myocytes.[1] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates key proteins involved in cardiac muscle contraction, ultimately leading to an increased contractile force.[1]
These application notes provide detailed protocols for isolating primary cardiomyocytes and performing in vitro assays to quantify the effects of this compound on cardiomyocyte contractility, cAMP levels, and PKA activation.
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound on cardiomyocytes from in vitro studies.
Table 1: Inotropic Effects of this compound on Cardiomyocytes
| Parameter | Species | Tissue | This compound Concentration | Effect | Reference |
| Positive Inotropic Effect (PIE) | Canine | Right Ventricular Muscle | 10⁻⁷ to 10⁻⁶ M | Ascending dose-response | |
| Maximum PIE | Canine | Right Ventricular Muscle | ~3 x 10⁻⁶ M | Peak of bell-shaped curve | |
| pD₂ (Agonist) | Canine | Right Ventricular Muscle | - | 6.12 | |
| Intrinsic Activity | Rabbit | Ventricular Muscle | - | 0.8 (relative to Isoproterenol) |
Table 2: Biochemical Effects of this compound on Cardiomyocytes
| Parameter | Species | Tissue/Cell | This compound Concentration | Effect | Reference |
| Maximum cAMP Increase | Canine | Right Ventricular Muscle | - | ~65% of Isoproterenol | |
| cAMP Increase | Canine | Right Ventricular Muscle | 3 x 10⁻⁶ M | Significant increase | |
| Adenylyl Cyclase Stimulation | Human | Cells expressing β1-AR | - | 7-fold greater potency for β1 vs β2 | |
| Maximal Adenylyl Cyclase Stimulation | Human | Cells expressing β1-AR | - | <10% of Isoproterenol |
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes (Langendorff Perfusion)
This protocol describes the isolation of viable cardiomyocytes from an adult rat heart using the Langendorff perfusion method.
Materials:
-
Solutions:
-
Perfusion Buffer (Ca²⁺-free): Krebs-Henseleit Buffer (KHB) without calcium chloride.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II and Hyaluronidase.
-
Stop Solution: Perfusion buffer containing 10% Fetal Bovine Serum (FBS).
-
Calcium Reintroduction Buffers: A series of perfusion buffers with increasing concentrations of CaCl₂ (e.g., 0.06 mM, 0.12 mM, 0.24 mM, 0.6 mM, 1.2 mM).
-
-
Equipment:
-
Langendorff perfusion system
-
Surgical instruments (scissors, forceps)
-
23G needle for cannulation
-
Beakers and Petri dishes
-
Centrifuge
-
Procedure:
-
Heart Excision:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
-
Aortic Cannulation:
-
Identify the aorta and carefully cannulate it with a 23G needle connected to the Langendorff apparatus.
-
Secure the aorta onto the cannula with a suture.
-
Ensure the cannula tip is positioned above the aortic valve to allow for retrograde perfusion of the coronary arteries.
-
-
Perfusion and Digestion:
-
Start the perfusion with oxygenated (95% O₂ / 5% CO₂) Perfusion Buffer at 37°C to clear the heart of blood.
-
Once the effluent is clear, switch the perfusion to the oxygenated Enzyme Solution at 37°C.
-
Continue perfusion for 15-25 minutes, or until the heart becomes pale and flaccid.
-
-
Cell Dissociation and Collection:
-
Stop the perfusion and remove the heart from the cannula.
-
Trim away the atria and mince the ventricular tissue in a Petri dish containing Stop Solution.
-
Gently triturate the minced tissue with a pipette to release the individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
-
Calcium Reintroduction:
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 3 minutes.
-
Carefully discard the supernatant and resuspend the cell pellet in the first Calcium Reintroduction Buffer (lowest concentration).
-
Repeat the centrifugation and resuspension steps, gradually increasing the calcium concentration with each buffer change, to allow the cells to adapt to physiological calcium levels.
-
-
Cell Viability Assessment:
-
Assess cell viability using a hemocytometer and Trypan Blue exclusion. Healthy, viable cardiomyocytes will be rod-shaped and exclude the dye. A yield of >70% viable cells is typically expected.
-
Cardiomyocyte Contractility Assay
This protocol outlines the measurement of cardiomyocyte contractility in response to this compound treatment.
Materials:
-
Isolated cardiomyocytes
-
Culture medium (e.g., Medium 199 supplemented with BSA and antibiotics)
-
Laminin-coated coverslips or culture dishes
-
IonOptix Myocyte Calcium and Contractility System (or equivalent)
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Cell Plating:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least 1-2 hours in culture medium.
-
-
Experimental Setup:
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.
-
Continuously perfuse the cells with Tyrode's solution (or other suitable buffer) at 37°C.
-
-
Baseline Recording:
-
Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractility parameters, including sarcomere length, percentage of shortening, and velocities of contraction and relaxation, for a stable period.
-
-
This compound Treatment:
-
Introduce this compound into the perfusion solution at various concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the cells to equilibrate with each concentration for a sufficient period (e.g., 3-5 minutes) before recording the contractile response.
-
-
Data Analysis:
-
Analyze the recorded data to determine the dose-dependent effects of this compound on cardiomyocyte contractility.
-
Plot the percentage change in contractility parameters against the this compound concentration to generate dose-response curves.
-
Intracellular cAMP Measurement (ELISA)
This protocol describes the quantification of intracellular cAMP levels in cardiomyocytes following this compound stimulation using a competitive ELISA kit.
Materials:
-
Isolated cardiomyocytes
-
Culture medium
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Plate isolated cardiomyocytes in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with the provided cell lysis buffer.
-
-
ELISA Assay:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to an antibody-coated plate.
-
Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the cAMP standards.
-
Calculate the cAMP concentration in the cell lysates based on the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.
-
PKA Activity Assay (Western Blot)
This protocol details the assessment of PKA activation by measuring the phosphorylation of its downstream target, phospholamban (PLB), using Western blotting.
Materials:
-
Isolated cardiomyocytes
-
Culture medium
-
This compound stock solution
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-PLB (Ser16/Thr17), anti-total-PLB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cardiomyocytes with different concentrations of this compound as described for the cAMP assay.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-PLB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PLB.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total PLB, or run a parallel gel for total PLB.
-
Calculate the ratio of phospho-PLB to total PLB to determine the level of PKA activation.
-
Mandatory Visualization
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for in vitro this compound assays.
References
Application Note: Cell-based Functional Assays for Characterizing Denopamine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denopamine is a selective agonist for the beta-1 adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] It is primarily used as a cardiotonic agent in the treatment of congestive heart failure.[1] this compound exerts its therapeutic effects by selectively stimulating β1-ARs, which are predominantly located in cardiac tissue. This selective action leads to an increase in myocardial contractility and cardiac output. This application note provides detailed protocols for cell-based functional assays to characterize the activity of this compound and other β1-AR agonists.
Mechanism of Action
This compound binds to the β1-adrenergic receptor, which is coupled to the stimulatory G protein (Gs). This binding event activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within cardiac myocytes, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the reuptake of calcium into the sarcoplasmic reticulum. Both of these events contribute to an increased force of contraction (positive inotropic effect) of the heart muscle.
Caption: this compound signaling pathway.
Recommended Cell-based Functional Assays
The functional activity of this compound can be quantified using a variety of cell-based assays that measure key events in its signaling cascade. The most common and robust assays include cAMP accumulation assays and reporter gene assays.
cAMP Accumulation Assay
This assay directly measures the production of cAMP, the primary second messenger in the β1-AR signaling pathway. An increase in cAMP levels upon treatment with this compound is a direct indicator of receptor activation.
Principle: Cells expressing the β1-adrenergic receptor are treated with this compound. The resulting increase in intracellular cAMP is quantified using a competitive immunoassay (e.g., ELISA) or a bioluminescent/fluorescent biosensor.
Experimental Protocol:
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human β1-adrenergic receptor in a 96-well plate at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with 100 µL of pre-warmed assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of assay buffer without this compound.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or a competitive ELISA kit).
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Compound | EC50 (nM) | Maximum cAMP Fold Increase |
| Isoproterenol (Control) | 1.5 | 15.2 |
| This compound | 545 | 10.8 |
| Compound X | 780 | 9.5 |
Reporter Gene Assay
Reporter gene assays provide a sensitive and high-throughput method to measure GPCR activation by linking receptor signaling to the expression of a reporter protein, such as luciferase or β-galactosidase. For β1-AR, which signals through the Gs pathway and cAMP production, a reporter construct containing a cAMP Response Element (CRE) is used.
Principle: Activation of the β1-AR by this compound increases intracellular cAMP, which in turn activates PKA. PKA phosphorylates and activates the CRE-binding protein (CREB), which binds to the CRE in the promoter of the reporter gene, driving its expression. The amount of reporter protein produced is proportional to the level of receptor activation.
Caption: Workflow for a CRE-luciferase reporter gene assay.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 40,000 cells/well.
-
Co-transfect the cells with a plasmid encoding the human β1-adrenergic receptor and a CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Assay Procedure:
-
Remove the culture medium.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells by adding 50 µL of lysis buffer.
-
Add 50 µL of luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Data Presentation:
| Compound | EC50 (nM) | Maximum Luminescence (RLU) | Fold Induction |
| Isoproterenol (Control) | 2.1 | 1,500,000 | 50 |
| This compound | 610 | 1,100,000 | 36.7 |
| Compound Y | 950 | 980,000 | 32.7 |
Summary
The cell-based functional assays described in this application note provide robust and reliable methods for characterizing the activity of this compound and other β1-adrenergic receptor agonists. The cAMP accumulation assay offers a direct measurement of the second messenger response, while the CRE-luciferase reporter gene assay provides a highly sensitive and high-throughput compatible readout of receptor activation. These assays are essential tools for drug discovery and development, enabling the quantitative assessment of compound potency and efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Denopamine in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denopamine is a selective β1-adrenergic receptor agonist that has demonstrated positive inotropic effects, making it a subject of interest in the study of heart failure.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of heart failure. Detailed protocols for a viral myocarditis-induced heart failure model in mice are presented, along with a summary of other relevant models. This document includes quantitative data on the effects of this compound on cardiac function and survival, as well as detailed signaling pathways and experimental workflows to guide researchers in designing and executing their studies.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Animal models are indispensable tools for understanding the pathophysiology of heart failure and for the development of novel therapeutic agents. This compound, a selective β1-adrenergic agonist, enhances myocardial contractility by increasing intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This document outlines protocols and application notes for investigating the therapeutic potential of this compound in relevant animal models of heart failure.
Animal Models of Heart Failure for this compound Studies
The most prominently documented use of this compound in a heart failure model is in a murine model of congestive heart failure induced by viral myocarditis.[3] Other common models of heart failure where a β1-agonist like this compound could be investigated include pressure overload and ischemia-reperfusion models.
Viral Myocarditis-Induced Heart Failure
This model is particularly relevant for studying inflammatory and infection-induced cardiomyopathy.
-
Animal Species and Strain: Four-week-old inbred male DBA/2 mice are a suitable choice for this model.[3]
-
Induction of Heart Failure: Heart failure is induced by intraperitoneal inoculation with the encephalomyocarditis virus (EMCV).
Pressure Overload-Induced Heart Failure (Transverse Aortic Constriction - TAC)
Ischemia-Reperfusion-Induced Heart Failure (Myocardial Infarction)
This model is created by ligating a coronary artery (typically the left anterior descending artery) for a specific period, followed by reperfusion, or by permanent ligation. It mimics the cardiac remodeling and dysfunction that occurs after a myocardial infarction, a common cause of heart failure. This model would be valuable for assessing the effects of this compound on post-infarction cardiac function and remodeling.
Experimental Protocols
Protocol 1: Viral Myocarditis-Induced Heart Failure in Mice
Objective: To induce congestive heart failure in DBA/2 mice through viral infection for the subsequent evaluation of this compound's therapeutic effects.
Materials:
-
Four-week-old male DBA/2 mice
-
Encephalomyocarditis virus (EMCV)
-
This compound
-
Vehicle (e.g., sterile saline or water for oral administration)
-
Animal housing and handling equipment
-
Syringes and needles for injection and oral gavage
Procedure:
-
Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment.
-
Induction of Myocarditis (Day 0): Inoculate the mice with an appropriate dose of EMCV via intraperitoneal injection to induce myocarditis.
-
Grouping: Randomly assign the mice to the following groups:
-
Control Group: Receives vehicle only.
-
This compound-Treated Group: Receives this compound.
-
-
This compound Administration:
-
Administer this compound orally at a dose of 14 μmol/kg per day.
-
Begin treatment on day 0 and continue for 14 days.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Monitor the animals daily for signs of distress, weight loss, and mortality.
-
On day 6, a subset of animals can be euthanized to measure cardiac TNF-α levels.
-
On day 14, the remaining animals can be euthanized for survival analysis and myocardial histology.
-
Endpoints for Evaluation:
-
Survival Rate: Record the number of surviving animals in each group daily.
-
Cardiac TNF-α Levels: Measure the concentration of TNF-α in heart tissue homogenates using an appropriate assay (e.g., ELISA).
-
Myocardial Histology: Assess the degree of myocardial lesions and inflammation through histological staining (e.g., Hematoxylin and Eosin) of heart tissue sections.
Data Presentation
Table 1: Effects of this compound on Survival Rate in a Murine Model of Viral Myocarditis-Induced Heart Failure
| Treatment Group | N | Survival Rate at Day 14 (%) | Reference |
| Control (Vehicle) | 25 | 20% | |
| This compound (14 µmol/kg/day) | 25 | 56% |
Table 2: Effects of this compound on Cardiac TNF-α Levels in a Murine Model of Viral Myocarditis-Induced Heart Failure
| Treatment Group | N | Cardiac TNF-α (pg/mg of heart) | Reference |
| Control (Vehicle) | Not Specified | 113.5 ± 15.1 | |
| This compound (14 µmol/kg/day) | Not Specified | 66.5 ± 7.5 |
Note: Data are presented as mean ± SE.
Table 3: Dose-Response of this compound on LV dp/dtmax in Anesthetized Rats
| This compound Dose (mg/kg, p.o.) | Effect on LV dp/dtmax | Reference |
| 0.77 | ED50 (Dose to increase by 50% of control) | |
| 10 (chronic, 14 days) | No significant attenuation of acute response | |
| 20 (chronic, 14 days) | No significant attenuation of acute response | |
| 40 (chronic, 14 days) | Significant attenuation at lower acute doses |
Note: This study was conducted in healthy rats, not a heart failure model, but provides valuable dose-response information.
Mandatory Visualizations
This compound's Mechanism of Action in Heart Failure
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Studying this compound in Viral Myocarditis Model
Caption: Workflow for viral myocarditis heart failure model.
Discussion and Conclusion
The available data strongly support the use of a viral myocarditis-induced heart failure model in DBA/2 mice to study the effects of this compound. In this model, this compound has been shown to significantly improve survival and reduce cardiac levels of the pro-inflammatory cytokine TNF-α. The proposed mechanism for these beneficial effects is through its selective agonism of β1-adrenergic receptors.
For a more comprehensive understanding of this compound's therapeutic potential, further studies in pressure overload and ischemia-reperfusion models of heart failure are warranted. In these studies, it would be crucial to assess a broader range of hemodynamic parameters, including ejection fraction, fractional shortening, cardiac output, and blood pressure, using techniques such as echocardiography. Dose-response studies would also be essential to determine the optimal therapeutic window for this compound in different heart failure etiologies.
These application notes and protocols provide a solid foundation for researchers to investigate the role of this compound in heart failure. The detailed methodologies and compiled data will aid in the design of robust preclinical studies to further elucidate the therapeutic potential of this selective β1-adrenergic agonist.
References
- 1. Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 3. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Denopamine Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of denopamine stock solutions in cell culture experiments. This compound is a selective β1-adrenergic agonist used in research to investigate cardiovascular function and related signaling pathways.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is crucial for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Chemical Name | (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol | [1] |
| Molecular Formula | C₁₈H₂₃NO₄ | [2][3] |
| Molecular Weight | 317.38 g/mol | [2] |
| Appearance | White powder | |
| Solubility | DMSO: ≥10 mg/mL (clear solution) Water: Insoluble | |
| Storage Temperature | 2-8°C (as solid) |
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications. It is crucial to use sterile techniques and high-purity reagents to avoid contamination.
Materials:
-
This compound powder
-
Cell culture-grade dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters and syringes
-
Laminar flow hood or biosafety cabinet
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
For 1 mL of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L × 317.38 g/mol × 0.001 L = 0.0031738 g (or 3.17 mg)
-
-
Weighing the this compound:
-
Inside a laminar flow hood, aseptically weigh 3.17 mg of this compound powder.
-
-
Dissolving the this compound:
-
Add the weighed this compound to a sterile conical tube.
-
Add 1 mL of sterile DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and brief ultrasonication can aid dissolution if necessary.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. This compound is light-sensitive, so protect the tubes from light.
-
Experimental Protocol: Application of this compound to Cell Cultures
This protocol outlines a general procedure for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the specific cell type and experimental goals.
Protocol:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for approximately 24 hours.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is advisable to perform serial dilutions.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared media containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., minutes to hours), as determined by the specific experimental design.
-
This compound Signaling Pathway
This compound is a selective β1-adrenergic agonist that activates a well-defined signaling cascade.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: Experimental workflow for this compound cell treatment.
References
- 1. Beta 1-adrenergic selectivity of the new cardiotonic agent this compound in its stimulating effects on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R(-)-DENOPAMINE [chembk.com]
- 3. 71771-90-9 CAS MSDS (R(-)-DENOPAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Denopamine in Solution
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Denopamine is a selective β1-adrenergic agonist with cardiotonic properties. As with any pharmacologically active compound, understanding its stability in solution is critical for accurate experimental results, the development of robust formulations, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound in solution.
II. Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (R)-(-)-α-[(3,4-Dimethoxyphenethylamino)methyl]-p-hydroxybenzyl alcohol |
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa | 9.67 |
| Solubility | Freely soluble in water and methanol |
III. Long-Term Storage of this compound Stock Solutions
For routine laboratory use, this compound is typically prepared as a concentrated stock solution, which is then diluted to the desired working concentration. Proper storage of these stock solutions is paramount to prevent degradation and ensure the reliability of experimental outcomes.
Recommended Storage Conditions for Stock Solutions: [1]
| Storage Temperature | Solvent | Recommended Duration |
| -80°C | DMSO | Up to 6 months |
| -20°C | DMSO | Up to 1 month |
Protocol for Preparation and Storage of this compound Stock Solution:
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity Dimethyl Sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
To prevent multiple freeze-thaw cycles, which can accelerate degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]
-
Use low-retention polypropylene microcentrifuge tubes for aliquoting.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and storage temperature.
-
IV. Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for designing and interpreting experiments accurately.
A. Effect of pH and Temperature
While specific degradation kinetics data for this compound across a wide range of pH and temperatures are not extensively published, general principles of drug stability suggest that ester and amide bonds are susceptible to hydrolysis at extreme pH levels. Although this compound does not contain these functional groups, its phenolic hydroxyl and secondary amine groups may be susceptible to pH-dependent degradation mechanisms. It is recommended to maintain the pH of this compound solutions within a range of 4 to 6 for enhanced stability at room temperature or below.
B. Photostability
This compound has been shown to be susceptible to degradation upon exposure to light, particularly in aqueous solutions.
Identified Photodegradation Products:
-
p-hydroxybenzaldehyde
-
3,4-dimethoxyphenethylamine
Experimental Observation:
-
In a photostability study, an aqueous solution of this compound, when exposed to UV radiation, showed the formation of the aforementioned degradation products.
-
In the solid state, this compound is reported to be stable under UV irradiation.
V. Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
A. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.
Protocol for Forced Degradation of this compound:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the this compound stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time points, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
B. Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.
Recommended HPLC Parameters (General Guideline):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (to be determined experimentally, typically around 280 nm). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation:
The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
VI. Signaling Pathway and Experimental Workflows
A. This compound Signaling Pathway
This compound acts as a selective agonist for β1-adrenergic receptors, which are predominantly found in the heart. Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, ultimately resulting in increased cardiac contractility and heart rate.
References
Application Notes and Protocols: The Use of Denopamine in a Murine Model of Viral Myocarditis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viral myocarditis is an inflammatory disease of the myocardium, which can lead to severe cardiac dysfunction and congestive heart failure.[1][2] Murine models of viral myocarditis, often induced by encephalomyocarditis virus (EMCV) or coxsackievirus B3 (CVB3), are crucial for studying the pathogenesis of the disease and for evaluating potential therapeutic agents.[1][3][4] Denopamine is a selective β1-adrenergic agonist that has shown therapeutic potential in cardiovascular conditions by enhancing myocardial contractility. This document provides detailed application notes and protocols for the use of this compound in a murine model of viral myocarditis, based on published research. The primary focus is on a study that demonstrated this compound's ability to prolong survival and suppress detrimental cytokine production in this model.
Mechanism of Action of this compound
This compound selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart. This stimulation initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into cardiomyocytes. This surge in intracellular calcium enhances the contractile force of the heart muscle, resulting in a positive inotropic effect. Additionally, studies suggest that this compound may exert anti-inflammatory effects by suppressing the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in the pathophysiology of viral myocarditis.
Experimental Protocols
Murine Model of Viral Myocarditis
This protocol describes the induction of viral myocarditis in mice, a foundational step for evaluating the therapeutic effects of this compound.
Materials:
-
Animals: 4-week-old male DBA/2 mice.
-
Virus: Encephalomyocarditis virus (EMCV).
-
Phosphate-buffered saline (PBS), sterile.
-
Syringes and needles (e.g., 27-gauge).
Procedure:
-
Propagate and titer the encephalomyocarditis virus (EMCV) using an appropriate cell line (e.g., HeLa cells).
-
Dilute the viral stock in sterile PBS to the desired concentration. A commonly used dose is 10 plaque-forming units (PFU) per mouse.
-
Inoculate 4-week-old male DBA/2 mice with 10 PFU of EMCV via intraperitoneal injection.
-
House the infected mice under appropriate biosafety conditions.
-
Monitor the animals daily for signs of illness, such as ruffled fur, lethargy, and weight loss.
This compound Administration
This protocol outlines the preparation and administration of this compound to the murine model.
Materials:
-
This compound.
-
Vehicle (e.g., sterile water or PBS).
-
Oral gavage needles.
Procedure:
-
Prepare a stock solution of this compound. This compound was synthesized by Tanabe Pharmaceutical Co., Ltd. in the cited study.
-
On the day of administration, dilute the this compound stock solution with the vehicle to the final desired concentration. A dose of 14 micromol/kg has been shown to be effective.
-
Administer this compound or vehicle (for the control group) daily to the mice via oral gavage.
-
Treatment should commence at a specified time point post-infection and continue for the duration of the experiment (e.g., 14 days).
Assessment of Therapeutic Efficacy
This section details the methods to evaluate the effects of this compound treatment.
3.1 Survival Analysis:
-
Monitor the mice daily and record the number of surviving animals in each treatment group.
-
Continue monitoring for a predefined period (e.g., up to day 14 post-infection).
-
Plot Kaplan-Meier survival curves to visualize the survival rates over time for each group.
3.2 Histopathological Analysis:
-
At the end of the experimental period, euthanize the mice.
-
Excise the hearts and fix them in 10% buffered formalin.
-
Embed the fixed hearts in paraffin and section them.
-
Stain the heart sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the extent of myocardial lesions, including cellular infiltration and necrosis.
3.3 Measurement of Cardiac TNF-α Levels:
-
At the time of sacrifice, excise the hearts and wash them with cold saline.
-
Homogenize the heart tissue in a suitable lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the protein concentration in the supernatants using a standard assay (e.g., BCA assay).
-
Determine the concentration of TNF-α in the heart homogenates using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize the TNF-α levels to the total protein concentration of the heart tissue (e.g., pg/mg of heart).
In Vitro Spleen Cell Culture
This protocol is for assessing the direct effect of this compound on cytokine production by spleen cells.
Materials:
-
Spleens from healthy mice.
-
RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Metoprolol (a selective β1-blocker).
-
96-well culture plates.
Procedure:
-
Aseptically remove spleens from mice and prepare single-cell suspensions.
-
Plate the spleen cells in 96-well plates at a suitable density.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1 to 100 µmol/L) for a specified duration. To confirm the role of β1-adrenoceptors, a separate group of cells can be co-treated with this compound and metoprolol.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate the cells for an appropriate time (e.g., 5 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a murine model of viral myocarditis.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Viral Myocarditis
| Treatment Group | Dose | Survival Rate (Day 14) | Cardiac TNF-α (pg/mg of heart) |
| Control (Vehicle) | - | 20% (5/25) | 113.5 ± 15.1 |
| This compound | 14 µmol/kg/day | 56% (14/25) | 66.5 ± 7.5 |
Data are presented as mean ± SE. The survival rate in the this compound-treated group was significantly higher than in the control group. Cardiac TNF-α levels were significantly lower in the this compound-treated group compared to the control group.
Table 2: In Vitro Effect of this compound on LPS-Induced TNF-α Production in Murine Spleen Cells
| This compound Concentration (µmol/L) | TNF-α Production (% of Control) |
| 0.1 | 96.9 ± 6.7% |
| 1 | 62.7 ± 6.5% |
| 10 | 53.2 ± 8.8% |
| 100 | 40.3 ± 1.5% |
Data are presented as mean ± SE. This compound suppressed LPS-induced TNF-α production in a concentration-dependent manner.
Table 3: Effect of β1-Blockade on this compound's In Vivo Effects
| Treatment Group | Dose | Survival Rate |
| This compound | 14 µmol/kg | Significantly improved |
| This compound + Metoprolol | 14 µmol/kg + 42 µmol/kg | Effects inhibited |
| This compound + Metoprolol | 14 µmol/kg + 84 µmol/kg | Effects inhibited |
The beneficial effects of this compound on survival were significantly inhibited by the co-administration of the selective β1-blocker metoprolol, indicating that the therapeutic effect is mediated through β1-adrenoceptors.
Disclaimer: These protocols and notes are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Therapies to limit myocardial injury in animal models of myocarditis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Myocarditis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid-Induced Immunomodulation: Consequences for the Experimental Coxsackievirus B3-Induced Myocarditis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulating agents for the management of heart failure with myocarditis and cardiomyopathy--lessons from animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Denopamine-Induced cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denopamine is a selective agonist for the β1-adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) family predominantly expressed in the heart.[1][2] Upon binding to the β1-AR, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][3] This increase in intracellular cAMP levels activates protein kinase A (PKA), a key downstream effector that phosphorylates various cellular proteins, ultimately leading to increased cardiac contractility and heart rate.[1] The measurement of this compound-induced cAMP production is a critical in vitro assay for characterizing the potency and efficacy of this and other β1-AR agonists, providing valuable insights for drug discovery and development programs targeting cardiovascular diseases.
These application notes provide a detailed protocol for measuring this compound-induced cAMP production in a cell-based assay. The protocol is designed to be adaptable for use with various commercially available cAMP assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound-Induced cAMP Production
The binding of this compound to the β1-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. This second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which mediates the downstream physiological effects. The signaling cascade is tightly regulated, with phosphodiesterases (PDEs) playing a crucial role in the degradation of cAMP to 5'-AMP, thus terminating the signal.
Data Presentation
The following tables summarize the quantitative data for this compound's effect on cAMP production and related signaling endpoints.
Table 1: Potency of this compound in Inducing cAMP Production
| Parameter | Value | Cell System | Notes |
| pD2 | 6.12 | Canine right ventricular muscle | The pD2 value is the negative logarithm of the EC50 value. |
| EC50 | ~758 nM | Canine right ventricular muscle | Calculated from the pD2 value (10^-6.12 M). |
| EC50 | 22 pM | CHO-K1 cells expressing human β1-AR | Measured using a β-lactamase reporter gene assay as a proxy for cAMP signaling. |
Table 2: Efficacy of this compound in cAMP Production
| Parameter | Value | Cell System | Notes |
| Intrinsic Activity | 0.3 | Kitten ventricular membranes | Relative to the maximum stimulation by catecholamines. |
| Maximum cAMP Increase | ~65% | Canine right ventricular muscle | Relative to the maximum increase caused by isoproterenol. |
Experimental Protocol: Measuring this compound-Induced cAMP Production using HTRF
This protocol outlines the measurement of this compound-induced cAMP accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor. The assay is based on the competitive immunoassay principle of Homogeneous Time-Resolved Fluorescence (HTRF).
Materials and Reagents:
-
CHO-K1 cells stably expressing the human β1-adrenergic receptor (β1-AR)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
White, low-volume 384-well assay plates
-
This compound hydrochloride
-
Isoproterenol (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible microplate reader
Experimental Workflow Diagram
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing β1-AR in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
On the day before the assay, harvest the cells using a cell dissociation reagent.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 200,000 cells/mL).
-
Dispense 10,000 cells (in 50 µL) into each well of a white 384-well plate.
-
Incubate the plate overnight at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of the this compound stock solution in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to obtain a range of concentrations. The final concentrations should typically range from picomolar to micromolar.
-
Prepare solutions of the positive control (isoproterenol) and a vehicle control.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 25 µL of stimulation buffer containing 0.5 mM IBMX to each well and incubate for 10-30 minutes at room temperature to inhibit phosphodiesterase activity.
-
Add 25 µL of the serially diluted this compound solutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 25 µL of the cAMP-d2 solution to each well.
-
Add 25 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at the emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
This document provides a comprehensive guide for measuring this compound-induced cAMP production. The detailed protocol, along with the supporting data and pathway diagrams, serves as a valuable resource for researchers investigating β1-adrenergic receptor pharmacology. Adherence to the outlined procedures and appropriate controls will ensure the generation of robust and reproducible data for the characterization of β1-AR agonists.
References
- 1. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrete microdomains with high concentration of cAMP in stimulated rat neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
Denopamine Administration in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective β1-adrenergic agonist, denopamine, in preclinical animal models. The following sections detail quantitative data from various studies, step-by-step experimental protocols for common administration routes, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Summary of this compound Administration in Preclinical Models
The following tables summarize the quantitative data from preclinical studies involving the administration of this compound to various animal models.
Table 1: Oral Administration of this compound
| Animal Model | Dose | Frequency & Duration | Key Findings |
| DBA/2 Mice | 14 µmol/kg/day | Daily for 14 days | Significantly improved survival in a viral myocarditis-induced congestive heart failure model.[1] |
| Conscious Dogs | 0.1 - 0.4 mg/kg | Single dose | Dose-dependent increase in left ventricular dp/dtmax, with the effect of a 0.4 mg/kg dose lasting for 7 hours without significant changes in heart rate or blood pressure.[2] |
| Anesthetized Rats | 10, 20, or 40 mg/kg/day | Daily for 14 days | Chronic administration at effective doses (10 and 20 mg/kg) did not lead to desensitization of its positive inotropic effects.[3] |
Table 2: Intravenous Administration of this compound
| Animal Model | Dose | Administration Details | Key Findings |
| Anesthetized Dogs | 0.25 - 1 µg/kg/min | 15-minute infusion | Produced a significant positive inotropic effect with less impact on heart rate and myocardial oxygen consumption compared to isoproterenol.[4] |
| Conscious Dogs | 0.5 - 4 µg/kg/min | Infusion | Dose-dependent increase in left ventricular dp/dtmax, cardiac output, and stroke volume.[2] |
| Anesthetized Dogs (with Pentobarbital) | 0.5 - 4 µg/kg/min | Infusion | More pronounced positive inotropic effects compared to conscious dogs. |
Table 3: Subcutaneous Administration of this compound
| Animal Model | Dose | Frequency & Duration | Key Findings |
| Rats | 10 mg/kg | Single dose | Investigated adverse effects on the myocardium in comparison to isoprenaline. |
| Rats | 10 mg/kg/day | Daily for 6 days | Did not significantly affect the number of beta-adrenergic receptors, unlike isoprenaline which caused a significant decrease. |
Signaling Pathway
This compound exerts its effects primarily through the activation of β1-adrenergic receptors, which are predominantly located in the heart. This interaction initiates a signaling cascade that leads to increased cardiac contractility.
Experimental Protocols
The following are detailed protocols for the administration of this compound via oral, intravenous, and subcutaneous routes in common preclinical animal models.
Protocol 1: Oral Gavage Administration in Rodents (Rats/Mice)
This protocol describes the procedure for administering this compound orally to rats or mice using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats, 20-22 gauge for adult mice)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Vehicle Preparation: Prepare a 0.5% w/v CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
This compound Formulation: Accurately weigh the required amount of this compound and suspend it in the prepared CMC vehicle to achieve the desired final concentration.
-
Animal Preparation: Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage is 10 mL/kg.
-
Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body. For mice, scruff the mouse to immobilize the head and neck.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Post-Administration Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing.
Protocol 2: Intravenous Infusion in Dogs
This protocol outlines the procedure for intravenous administration of this compound to dogs, often requiring light sedation or anesthesia.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline solution)
-
IV catheter and administration set
-
Infusion pump
-
Anesthetic/sedative agents (if required)
-
Monitoring equipment (ECG, blood pressure monitor)
Procedure:
-
Vehicle Preparation: Use sterile 0.9% saline as the vehicle.
-
This compound Solution: Dissolve the required amount of this compound in the sterile saline to achieve the desired concentration for infusion.
-
Animal Preparation and Anesthesia:
-
The animal may be conscious or anesthetized. For anesthetized studies, a common agent is pentobarbital. The choice and dose of anesthetic should be determined based on the experimental design and institutional guidelines.
-
Place an IV catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
-
Infusion Setup:
-
Connect the IV administration set to the catheter and the infusion pump.
-
Prime the line with the this compound solution to remove any air bubbles.
-
-
Administration:
-
Set the infusion pump to deliver the this compound solution at the calculated rate (e.g., 0.25-4 µg/kg/min).
-
Begin the infusion and monitor the animal closely throughout the administration period.
-
-
Physiological Monitoring: Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and ECG.
-
Post-Infusion Care:
-
Once the infusion is complete, disconnect the administration set.
-
If the animal was anesthetized, monitor it during recovery until it is fully conscious.
-
Protocol 3: Subcutaneous Injection in Rats
This protocol provides a method for the subcutaneous administration of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Vehicle and Formulation: Prepare a solution of this compound in sterile 0.9% saline at the desired concentration.
-
Animal Preparation: Weigh the rat to calculate the precise volume of the this compound solution to be injected.
-
Restraint: Gently restrain the rat. One common method is to allow the rat to grip a surface while holding the base of the tail.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Administration:
-
Lift a fold of skin at the injection site to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration).
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any adverse reactions at the injection site or changes in behavior.
-
References
- 1. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects and plasma levels of this compound (TA-064), a new positive inotropic agent, in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of this compound (TA-064), a new positive inotropic agent, on myocardial oxygen consumption and left ventricular dimension in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory-Scale Synthesis of Denopamine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale chemical synthesis of Denopamine, a selective β1-adrenergic agonist. The described methodology follows a well-established enantioselective route, ensuring the production of the biologically active (R)-enantiomer. This synthesis is suitable for producing this compound for research and developmental purposes. Included are comprehensive step-by-step procedures, tabulated quantitative data for expected yields and purity, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a synthetic phenylethanolamine derivative that acts as a selective agonist for the β1-adrenergic receptor.[1][2] This selectivity makes it a valuable tool in cardiovascular research, particularly in studies related to heart failure and angina.[3] The synthesis of enantiomerically pure this compound is crucial, as the biological activity resides primarily in the (R)-enantiomer. This document outlines a laboratory-scale synthesis based on the principles of asymmetric reduction and reductive amination, providing researchers with a reliable method to obtain this compound for in-vitro and in-vivo studies.
Synthetic Scheme
The enantioselective synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-hydroxyphenacyl chloride. The key steps involve the protection of the phenolic hydroxyl group, asymmetric reduction of the ketone to establish the chiral center, and subsequent nucleophilic substitution and deprotection to yield the final product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried prior to use for moisture-sensitive reactions.
Synthesis of (R)-2-chloro-1-[4-(tert-butyldimethylsilyloxy)phenyl]ethanol
-
Protection of 4-hydroxyphenacyl chloride: To a solution of 4-hydroxyphenacyl chloride (I) in tetrahydrofuran (THF), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Asymmetric Reduction: Cool the solution of the resulting silylated compound (III) to a low temperature (e.g., -78 °C) and add a solution of borane (BH3) in THF. Then, slowly add a solution of the (R)-oxazaborolidine catalyst in THF. The reaction is stirred at this temperature until the reduction is complete.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral alcohol (V).[1]
Synthesis of (R)-(-)-Denopamine
-
Halogen Exchange: Dissolve the chiral alcohol (V) in acetone and add sodium iodide (NaI). Reflux the mixture to facilitate the Finkelstein reaction, converting the chloride to the more reactive iodide.[1]
-
Protection of the secondary alcohol: To the resulting iodo-alcohol (VI), add imidazole and triethylsilyl chloride (TESCl) in dimethylformamide (DMF) to protect the secondary alcohol.
-
Reductive Amination: The fully silylated intermediate (VIII) is then subjected to a reductive amination reaction. Combine the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine (IX) in a sealed tube with triethylamine in THF and heat to 100 °C.
-
Deprotection: The resulting fully silylated this compound (X) is deprotected by treatment with potassium fluoride (KF) and hydrochloric acid (HCl) in methanol to yield (R)-(-)-Denopamine.
-
Purification: The final product is purified by crystallization or column chromatography to yield high-purity this compound.
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | (R)-2-chloro-1-[4-(tert-butyldimethylsilyloxy)phenyl]ethanol | 4-hydroxyphenacyl chloride | TBDMSCl, (R)-oxazaborolidine, BH3 | 85-95 | >98 |
| 2 | (R)-(-)-Denopamine | (R)-2-chloro-1-[4-(tert-butyldimethylsilyloxy)phenyl]ethanol | NaI, TESCl, 2-(3,4-dimethoxyphenyl)ethylamine, KF, HCl | 70-80 | >99 (after purification) |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
This compound Signaling Pathway
Caption: this compound's signaling pathway.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in this compound.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C18H23NO4, 317.38 g/mol ).
-
Chiral HPLC: The enantiomeric purity should be determined by chiral HPLC analysis to be >99% for the (R)-enantiomer.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Borane and sodium borohydride are flammable and react with water; handle with care.
-
Strong acids and bases should be handled with caution.
Conclusion
The synthetic protocol detailed in this document provides a reliable method for the laboratory-scale synthesis of enantiomerically pure (R)-(-)-Denopamine. By following these procedures, researchers can obtain high-purity material for their studies in cardiovascular pharmacology and drug development.
References
- 1. This compound, TA-064, Kalgut-药物合成数据库 [drugfuture.com]
- 2. Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Quantifying Denopamine's Inotropic Effect on Cardiac Contractility Ex Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denopamine is a selective β1-adrenergic receptor agonist known for its positive inotropic effects on the heart, enhancing cardiac contractility.[1][2] These application notes provide a comprehensive guide for quantifying the effects of this compound on cardiac contractility using ex vivo isolated heart preparations, a critical methodology in preclinical cardiovascular research. The protocols detailed below, primarily focusing on the Langendorff isolated heart system, offer a controlled environment to investigate the direct myocardial effects of this compound, independent of systemic neuro-hormonal influences. This allows for a precise assessment of its dose-dependent inotropic properties and mechanism of action.
Mechanism of Action: β1-Adrenergic Stimulation
This compound selectively binds to β1-adrenergic receptors predominantly found on cardiac myocytes.[3] This interaction initiates a signaling cascade, as illustrated in the pathway diagram below. Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates key proteins involved in cardiac muscle contraction. A primary target of PKA is the L-type calcium channels, and their phosphorylation enhances calcium influx into the myocytes. This elevation in intracellular calcium is a critical determinant of increased contractile force.
Data Presentation: Dose-Dependent Inotropic Effects
The positive inotropic effect of this compound is dose-dependent. The following tables summarize quantitative data from ex vivo studies on guinea pig papillary muscle, which serves as a representative model for myocardial contractility.
| This compound Concentration (M) | Change in Developed Tension |
| 1 x 10⁻⁷ | Dose-dependent increase initiated |
| 1 x 10⁻⁶ | Three-fold increase ("equivalent concentration")[1] |
| 1 x 10⁻⁵ | Continued dose-dependent increase[1] |
| 3 x 10⁻⁶ | Approximate concentration for maximal inotropic effect |
Table 1: Effect of this compound on Developed Tension in Guinea Pig Papillary Muscle.
| Parameter | This compound (10⁻⁶ M) | Isoproterenol (5 x 10⁻⁸ M) | Ouabain (10⁻⁶ M) |
| dP/dt_max | Increased | Increased | Increased |
| dR/dt_max | Increased to a similar extent as dP/dt_max | Greater increase than dP/dt_max | - |
Table 2: Comparative Effects of this compound and Other Inotropic Agents on the Rate of Tension Development and Relaxation in Guinea Pig Papillary Muscle.
Experimental Protocols
Protocol 1: Isolated Langendorff Heart Preparation
This protocol outlines the procedure for isolating a rodent heart and perfusing it via the Langendorff method to assess the effects of this compound on cardiac contractility.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff apparatus
-
Krebs-Henseleit buffer (see composition below)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Pressure transducer and data acquisition system
-
Latex balloon for isovolumetric measurement
Krebs-Henseleit Buffer Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Trim away excess tissue, leaving the aorta intact. Mount the aorta onto the cannula of the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. The heart should resume spontaneous beating.
-
Isovolumetric Measurement: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a baseline end-diastolic pressure.
-
Data Acquisition: Record baseline cardiac parameters, including Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure development (dP/dt_max), the maximum rate of pressure decay (dP/dt_min), and heart rate.
Protocol 2: Administration of this compound and Data Analysis
This protocol describes the procedure for administering this compound in a cumulative dose-response manner and the subsequent data analysis.
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or saline).
-
Cumulative Dosing: After recording stable baseline measurements, introduce this compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the heart to reach a steady state at each concentration before increasing the dose.
-
Data Recording: Continuously record LVDP, dP/dt_max, dP/dt_min, and heart rate throughout the experiment.
-
Data Analysis:
-
Calculate the percentage change from baseline for each parameter at each this compound concentration.
-
Construct a concentration-response curve by plotting the percentage change in a contractile parameter (e.g., LVDP or dP/dt_max) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) from the concentration-response curve.
-
Conclusion
The ex vivo isolated heart model is an invaluable tool for the preclinical assessment of inotropic agents like this compound. The protocols and data presented here provide a framework for researchers to quantify the dose-dependent effects of this compound on cardiac contractility and to further investigate its mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. Comparative positive inotropic effects of TA-064 (this compound), a new cardiotonic agent, and isoproterenol and ouabain on guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of action of the beta-1 partial agonist this compound in regulation of myocardial contractility: effects on myocardial alpha adrenoceptors and intracellular Ca++ transients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Denopamine cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Denopamine cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular cAMP levels?
This compound is a selective beta-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating beta-1 adrenergic receptors, which are predominantly found in the heart.[3][4] This activation stimulates the Gs alpha subunit of the associated G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[3] This signaling cascade is responsible for this compound's positive inotropic effects (increased heart muscle contractility).
Q2: I am not observing a significant increase in cAMP signal after treating my cells with this compound. What are the common causes?
Several factors can lead to a low or absent signal in your this compound cAMP assay. These can be broadly categorized into issues related to cell health and preparation, reagent integrity and concentration, and the assay protocol itself. Common culprits include:
-
Low beta-1 adrenergic receptor expression in the chosen cell line.
-
Degradation of cAMP by endogenous phosphodiesterases (PDEs).
-
Suboptimal this compound concentration or degradation of the compound.
-
Inappropriate cell density .
-
Incorrect incubation times for cell stimulation.
-
Issues with assay reagents or instrument settings .
Q3: Is it necessary to use a phosphodiesterase (PDE) inhibitor in my assay?
Yes, using a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is highly recommended for most cAMP assays. PDEs are enzymes that rapidly degrade cAMP to 5'-AMP. By inhibiting PDEs, you prevent the breakdown of newly synthesized cAMP, allowing it to accumulate to detectable levels and resulting in a more robust and sustained signal.
Q4: How can the serum in my cell culture medium impact the cAMP assay?
Serum contains various growth factors, hormones, and other components that can either stimulate or inhibit adenylyl cyclase, potentially leading to high background signals or a diminished response to this compound. It is often recommended to serum-starve the cells for a few hours or overnight before the assay to reduce this interference and enhance the specific signal.
Troubleshooting Guide for Low Signal
This guide provides a structured approach to identifying and resolving the root causes of low signal in your this compound cAMP assays.
| Potential Cause | Possible Reason | Recommended Solution |
| Cell-Related Issues | Low beta-1 adrenergic receptor expression. | Confirm receptor expression in your cell line using methods like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express high levels of the receptor or a stably transfected cell line. |
| Poor cell health or viability. | Ensure cells are healthy, within a low passage number, and have high viability before starting the experiment. | |
| Suboptimal cell density. | Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio. Too few cells will produce an insufficient signal, while too many can lead to high basal levels and a reduced assay window. | |
| Reagent & Compound Issues | This compound degradation or incorrect concentration. | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response curve to identify the optimal concentration range (typically EC50 to EC80 for antagonist screening). |
| Inactive or insufficient PDE inhibitor. | Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 100-500 µM). Confirm the activity and expiration date of the inhibitor. | |
| Expired or improperly stored assay kit components. | Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. | |
| Protocol & Assay Condition Issues | Suboptimal stimulation time. | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak time for cAMP production in your specific cell system after this compound stimulation. |
| Inefficient cell lysis. | Ensure the lysis buffer is compatible with your cell type and that the lysis step is sufficient to release intracellular cAMP for detection. | |
| Incorrect instrument settings. | Verify that the plate reader settings (e.g., gain, filters, integration time) are optimized for your specific cAMP assay kit (e.g., HTRF, luminescence, fluorescence polarization). | |
| High well-to-well variability. | Ensure uniform cell seeding by thoroughly mixing the cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques to minimize errors. |
Data Presentation: Optimizing Assay Parameters
The following tables provide examples of how to structure quantitative data for optimizing key experimental parameters.
Table 1: Effect of Cell Density on Signal-to-Basal Ratio
| Cell Density (cells/well) | Basal Signal (RLU) | Stimulated Signal (RLU) with this compound | Signal-to-Basal Ratio |
| 2,500 | 1,500 | 7,500 | 5.0 |
| 5,000 | 2,000 | 20,000 | 10.0 |
| 10,000 | 4,000 | 32,000 | 8.0 |
| 20,000 | 8,000 | 48,000 | 6.0 |
Note: Optimal cell density should be determined empirically for each cell line and assay format. The goal is to maximize the signal-to-basal ratio while keeping the signal within the linear range of the standard curve.
Table 2: Determining Optimal this compound Incubation Time
| Incubation Time (minutes) | cAMP Concentration (nM) |
| 5 | 15.2 |
| 15 | 28.5 |
| 30 | 35.1 |
| 45 | 33.8 |
| 60 | 30.2 |
Note: A time-course experiment is crucial to identify the point of maximal cAMP accumulation.
Experimental Protocols
1. General Cell Preparation for cAMP Assays
This protocol outlines the basic steps for preparing both suspension and adherent cells for a cAMP assay.
-
For Adherent Cells:
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add a cell dissociation reagent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells (e.g., at 340 x g for 3-5 minutes), aspirate the supernatant, and resuspend the cell pellet in stimulation buffer.
-
Perform a cell count and assess viability.
-
Dilute the cells to the pre-optimized density in stimulation buffer and dispense into the assay plate.
-
For adherent assays, incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
For Suspension Cells:
-
Transfer the cell suspension from the culture flask to a conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend in stimulation buffer.
-
Perform a cell count and assess viability.
-
Dilute the cells to the optimized density and dispense them into the assay plate.
-
2. Protocol for a Competitive Inhibition cAMP Assay (e.g., HTRF)
This protocol provides a general workflow for a homogenous time-resolved fluorescence (HTRF)-based cAMP assay.
-
Cell Stimulation:
-
Prepare a solution of this compound at various concentrations in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add the this compound solution to the wells of the microplate containing the prepared cells.
-
Incubate the plate for the pre-optimized duration (e.g., 30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the detection reagents according to the manufacturer's protocol. This typically involves diluting a d2-labeled cAMP analog and a Europium cryptate-labeled anti-cAMP antibody in a lysis buffer.
-
Add the detection reagents to each well.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light, to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP to interpolate the amount of cAMP in the experimental samples.
-
Visualizations
Caption: this compound signaling pathway leading to cAMP production.
References
- 1. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Denopamine Technical Support Center: Optimizing Concentrations for Maximal Cell Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Denopamine concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective β1-adrenergic receptor partial agonist. Its primary mechanism of action involves binding to and activating β1-adrenergic receptors, which are predominantly found in cardiac tissue. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates various cellular responses.
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
A2: A typical starting concentration range for this compound in in-vitro experiments can vary depending on the cell type and the specific response being measured. Based on available data, concentrations ranging from picomolar (pM) to micromolar (µM) have been used. For instance, in a CHO-K1 cell line, an EC50 of 22 pM was observed for a second messenger response, while for a beta-lactamase reporter assay in the same cell line, EC50 values were in the nanomolar (nM) range (3.66 nM and 4.07 nM). Therefore, a good starting point for a dose-response curve would be to test a wide range of concentrations, for example, from 10 pM to 10 µM.
Q3: How can I measure the cellular response to this compound?
A3: The cellular response to this compound, as a β1-adrenergic agonist, can be measured using several key assays that quantify downstream signaling events. The most common assays include:
-
cAMP Assays: These assays directly measure the production of cyclic AMP, the primary second messenger of the β1-adrenergic receptor pathway. Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) are commonly used.
-
ERK Phosphorylation Assays: Activation of the β1-adrenergic receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This can be detected and quantified using Western blotting.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or beta-lactamase) under the control of a cAMP-responsive element (CRE). An increase in cAMP levels leads to the expression of the reporter gene, which can be easily measured.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound primarily activates the canonical β1-adrenergic receptor signaling pathway, which involves the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cAMP. However, research also suggests that β1-adrenergic receptors can activate other signaling pathways, including a non-canonical pathway that leads to the phosphorylation of CREB (cAMP Response Element-Binding Protein) through a Ras/Raf/MEK/MAPK cascade.
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in different experimental setups.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CHO-K1 | Second Messenger Assay | EC50 | 22 pM | |
| CHO-K1 | GeneBLAzer® (beta-lactamase reporter) | EC50 | 3.66 nM | |
| CHO-K1 | GeneBLAzer® (beta-lactamase reporter) | EC50 | 4.07 nM |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways.
Caption: General experimental workflow.
Troubleshooting Guides
cAMP Assays (HTRF)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or No Response | - Insufficient cell number.- Low receptor |
Denopamine Technical Support Center: Troubleshooting Solubility in Aqueous Cell Culture Media
Welcome to the Denopamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective β1-adrenergic receptor agonist.[1][2][3] In a research context, it is often used to investigate the downstream effects of β1-adrenergic receptor stimulation, which includes the activation of the adenylyl cyclase pathway and an increase in intracellular cyclic AMP (cAMP).[4][5] This makes it a valuable tool for studying cardiac function, signal transduction, and other physiological processes mediated by these receptors.
Q2: I'm having trouble dissolving this compound in my cell culture medium. Why is this happening?
This compound is known to be poorly soluble in water and aqueous solutions like cell culture media. Its lipophilic nature, indicated by a logP of 2.28, contributes to this low aqueous solubility. Therefore, direct dissolution in media is often unsuccessful and can lead to the formation of precipitates.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful organic solvent that can effectively dissolve this compound and is miscible with water, allowing for subsequent dilution into aqueous cell culture media.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%. For sensitive cell lines, including primary cells, it is advisable to use a final concentration of 0.1% or lower. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: How should I store my this compound stock solution?
This compound stock solutions prepared in DMSO are stable when stored at low temperatures. To prevent degradation from oxidation, it is recommended to protect the solution from light.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
This is a common problem when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some steps to troubleshoot this issue:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform serial dilutions. For example, you can first dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing During Dilution: Ensure rapid and thorough mixing by gently vortexing the cell culture medium while adding the this compound stock solution. This can help to disperse the compound quickly and prevent localized high concentrations that are more prone to precipitation.
-
-
Lower the Final Concentration of this compound: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific cell culture medium. Try working with a lower final concentration of the compound.
-
Check the pH of Your Medium: While specific data on the pH-dependence of this compound's solubility is limited, the pH of the aqueous solution can influence the solubility of many compounds. Ensure your cell culture medium is properly buffered and at the correct physiological pH.
Quantitative Data
Table 1: this compound Solubility
| Solvent | Solubility | Source |
| Water | Insoluble | |
| DMSO | Soluble |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Source |
| Most Cell Lines | ≤ 0.5% | |
| Sensitive/Primary Cells | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 317.38 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out 3.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of sterile DMSO. This will result in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. This will give you a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Gently vortex the final working solution immediately after adding the this compound dilution to ensure homogeneity.
-
Application: Use the freshly prepared working solution to treat your cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
Addressing bell-shaped dose-response curves with Denopamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denopamine, with a specific focus on addressing the observation of bell-shaped dose-response curves.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped or biphasic dose-response curve with this compound in our cardiac muscle assays. Is this an expected result?
A1: Yes, a bell-shaped dose-response curve for the positive inotropic effects of this compound is a documented phenomenon, particularly in cumulative concentration-response experiments.[1][2] The response typically ascends at lower concentrations (around 10⁻⁸ to 10⁻⁶ M), reaches a peak (around 3 x 10⁻⁶ to 10⁻⁵ M), and then descends at higher concentrations.[1][2]
Q2: What is the proposed mechanism behind this bell-shaped dose-response curve?
A2: The biphasic effect of this compound is attributed to its interaction with different affinity states of the β1-adrenergic receptor.[1] Current models suggest that this compound acts as:
-
An agonist at the high-affinity state of the β1-receptor, leading to the positive inotropic effect seen at lower concentrations.
-
An antagonist at the low-affinity state of the β1-receptor. As this compound concentration increases, it binds more to the low-affinity state, which reduces the fraction of high-affinity state receptors available for agonism, leading to a decrease in the overall response.
Q3: How does this compound's activity compare to a full agonist like Isoproterenol?
A3: this compound is a selective β1-adrenergic partial agonist. This means that even at its maximal effective concentration, it produces a submaximal response compared to a full agonist like Isoproterenol. For instance, the maximum increase in cyclic AMP (cAMP) induced by this compound is significantly less than that achieved with Isoproterenol. Interestingly, this compound is less likely to cause rapid receptor desensitization and sequestration compared to full agonists.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound selectively stimulates β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in cardiac cells is responsible for the observed positive inotropic (increased contractility) effects.
Troubleshooting Guide
Issue 1: Inconsistent or absent peak in the bell-shaped curve.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Range: The concentrations tested may be too high or too low to capture the full biphasic response. | - Expand the range of this compound concentrations in your experiment. Ensure you have sufficient data points in the 10⁻⁸ M to 10⁻⁴ M range. - A preliminary dose-finding study with a wider, logarithmic spacing of concentrations can be beneficial. |
| Cumulative vs. Single Dose Administration: The bell-shaped curve is most prominently observed with cumulative dosing. | - If using a single-dose protocol, the response may appear as a standard sigmoidal curve. - For observing the bell-shaped phenomenon, a cumulative dosing protocol is recommended. |
| Assay Variability: High variability in experimental measurements can obscure the true dose-response relationship. | - Ensure consistent experimental conditions (temperature, pH, incubation times). - Increase the number of replicates for each concentration to improve statistical power. |
Issue 2: The descending limb of the curve is steeper or shallower than expected.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Downregulation: Although this compound is a weak inducer of desensitization, prolonged exposure at high concentrations can lead to receptor downregulation. | - Consider reducing the incubation time for higher concentrations of this compound. - Perform time-course experiments to assess the onset of any desensitization effects. |
| Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular components. | - Review literature for potential off-target effects of this compound at the concentrations you are using. - Consider using a selective β1-antagonist, like Atenolol, to confirm that the observed effects are mediated through the β1-receptor. |
Issue 3: Difficulty in replicating published this compound dose-response data.
| Possible Cause | Troubleshooting Steps |
| Differences in Experimental Systems: The cellular or tissue model (e.g., species, cell line) can influence the response to this compound. | - Carefully compare your experimental setup to the methodologies of the studies you are trying to replicate. - Be aware that receptor expression levels and coupling efficiency can vary between systems. |
| Reagent Quality: Degradation or impurity of the this compound stock solution can affect its potency. | - Use a fresh, high-purity stock of this compound. - Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. |
Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: this compound Binding Affinities and Potency
| Parameter | Value | Species/System | Reference |
| pD₂ (Agonist Activity) | 6.12 | Canine Right Ventricular Muscle | |
| pD₂ (Ascending Limb) | 6.58 ± 0.21 | Canine Right Ventricular Muscle | |
| pA₂ (High-Affinity State) | 6.59 ± 0.19 | Canine Right Ventricular Muscle | |
| pA₂ (Low-Affinity State) | 5.05 ± 0.21 | Canine Right Ventricular Muscle | |
| Kᵢ (β1-receptors) | 545 nM | Rat Heart Membranes | |
| Kᵢ (β2-receptors) | 2205 nM | Rat Lung Membranes |
Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Models
| Concentration Range | Observed Effect | Model System | Reference |
| 10⁻⁸ M - 10⁻⁶ M | Ascending positive inotropic effect | Canine Right Ventricular Muscle | |
| ~3 x 10⁻⁶ M | Maximum positive inotropic effect | Canine Right Ventricular Muscle | |
| >10⁻⁵ M | Descending positive inotropic effect | Canine Right Ventricular Muscle | |
| 10⁻⁶ M - 10⁻³ M | Dose-dependent increase in alveolar fluid clearance | Ex Vivo Rat Lungs | |
| 10⁻⁴ M - 10⁻³ M | Significant increase in intracellular cAMP | Cultured Rat Alveolar Type II Cells |
Experimental Protocols
Protocol 1: Cumulative Dose-Response for Positive Inotropic Effect in Cardiac Muscle
This protocol is a generalized methodology based on practices described in the literature.
-
Tissue Preparation: Isolate right ventricular muscle strips from a suitable animal model (e.g., canine). Mount the muscle strips in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Stabilization: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension, with regular washing.
-
Baseline Measurement: After stabilization, record the baseline contractile force.
-
Cumulative Dosing:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
-
Data Acquisition: Record the contractile force at each concentration.
-
Data Analysis:
-
Express the increase in contractile force as a percentage of the baseline or the maximum response to a full agonist like Isoproterenol.
-
Plot the percentage increase in force against the logarithm of the this compound concentration to generate the dose-response curve.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Canonical signaling pathway of this compound via the β1-adrenergic receptor.
Caption: Proposed dual-affinity mechanism for this compound's bell-shaped response.
Caption: Workflow for a cumulative dose-response experiment with this compound.
References
- 1. An explanation of bell-shaped, dose-positive inotropic effect curves for this compound in canine right ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Denopamine Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Denopamine in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of this compound solutions, often appearing as a pinkish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. This compound, like other catecholamines, is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or alkaline pH. It is crucial to prepare fresh solutions and protect them from light.
Q2: I am observing a decrease in the biological activity of my this compound solution over time. Why is this happening?
A2: A loss of biological activity is a direct consequence of this compound degradation. The primary factors contributing to this are chemical instability leading to the formation of inactive degradation products. To mitigate this, ensure proper storage conditions are maintained, including refrigeration and protection from light. For critical experiments, using freshly prepared solutions is highly recommended.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C and protected from light. For short-term storage (up to one month), refrigeration at 2-8°C is acceptable.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I use a buffer to maintain the pH of my this compound solution?
A4: Yes, using a buffer is recommended to maintain a stable pH and minimize pH-dependent degradation. An acidic to neutral pH range is generally preferred for catecholamine stability. However, it is important to note that some buffer components can themselves influence stability. Therefore, it is advisable to use common biological buffers like phosphate or citrate buffers and to validate their compatibility with your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low or inconsistent experimental results. | This compound degradation in the experimental solution. | Prepare fresh this compound solutions for each experiment. Protect solutions from light by using amber vials or covering containers with aluminum foil. Maintain a cool temperature (e.g., on ice) during the experiment if possible. |
| Precipitate formation in the this compound solution. | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate for the desired concentration. If using aqueous buffers, ensure the pH is within a range where this compound is stable and soluble. Gentle warming and sonication may aid dissolution, but avoid excessive heat. |
| Chromatographic analysis shows multiple peaks besides the main this compound peak. | Presence of degradation products. | This indicates that degradation has occurred. Use a validated stability-indicating HPLC method to separate and quantify this compound and its degradants. Review solution preparation and storage procedures to identify the source of degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products. Note: This is a representative method and may require optimization for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution may be necessary to achieve optimal separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the this compound standard and sample solutions.
-
Monitor the separation of this compound from any degradation products. The retention time of this compound will need to be determined using a pure standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action.
Caption: Forced degradation study workflow.
References
Dealing with Denopamine precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the precipitation of Denopamine in stock solutions.
Troubleshooting Guide: Precipitate Formation
This section addresses the common issue of precipitation in this compound stock solutions and provides a logical workflow to resolve the problem.
Q: I observed a precipitate in my this compound stock solution after storage. What steps should I take?
A: Precipitation can occur due to factors like improper storage, high concentration, or solvent choice. Follow the steps below to attempt to redissolve the compound and verify its integrity.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent and maximum concentration for this compound stock solutions?
A: The recommended solvent for a primary stock solution is Dimethyl Sulfoxide (DMSO). This compound is commercially available in a 10 mM solution in DMSO, which corresponds to approximately 3.3 mg/mL. Preparing stock solutions at concentrations higher than 10 mM in DMSO may increase the risk of precipitation. For aqueous buffers like PBS, direct solubility is very low. It is advised to first prepare a concentrated stock in DMSO and then perform serial dilutions into your aqueous experimental medium.
Q: How should I prepare a this compound stock solution to minimize precipitation risk?
A: Following a proper preparation protocol is critical. For a detailed methodology, please refer to the Experimental Protocols section below. Key steps include using high-purity anhydrous DMSO, ensuring the compound is fully dissolved before storage, and sterile filtering if required for cell culture applications.
Q: What are the optimal storage conditions for this compound stock solutions?
A: To ensure stability and prevent precipitation, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots protected from light.[2] A general study on compound stability in DMSO suggests that degradation from water is a more significant factor than from oxygen.[2]
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Q: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A: Direct dissolution in aqueous solutions is not recommended due to this compound's poor water solubility. This approach will likely result in incomplete dissolution or rapid precipitation. The best practice is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the aqueous buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q: What factors influence this compound solubility and stability?
A: Several factors can impact whether this compound remains in solution. The primary factors are the choice of solvent, the final concentration, storage temperature, and exposure to light and moisture. Higher concentrations and lower temperatures can decrease solubility, while improper solvent choice is a primary cause of precipitation.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mL, 10 mM this compound stock solution.
Materials:
-
This compound (MW: 329.41 g/mol )
-
Anhydrous DMSO, Biotechnology Grade
-
Calibrated analytical balance
-
15 mL conical tube
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter (optional, for cell culture)
-
Cryo-vials for aliquoting
Procedure:
-
Weighing: Accurately weigh out 32.94 mg of this compound powder and transfer it to a 15 mL conical tube.
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be applied if necessary.
-
Visual Inspection: Hold the solution up to a light source to ensure that no visible particulates or crystals remain. The solution should be completely clear.
-
Sterile Filtration (Optional): If the stock solution will be used for sterile cell culture applications, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile conical tube.
-
Aliquoting: Dispense the solution into small, single-use, light-protecting (amber) or foil-wrapped cryo-vials. This prevents degradation from light exposure and minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Signaling Pathway
This compound is a selective β1-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the canonical G-protein coupled receptor (GPCR) signaling cascade in cardiac myocytes.
References
Interpreting variable results in Denopamine replication experiments
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denopamine. Variable results in replication experiments can be a significant challenge, and this guide aims to provide a structured approach to identifying and resolving common issues.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, leading to result variability.
Question: Why am I observing a bell-shaped dose-response curve with this compound?
Answer: A bell-shaped concentration-response curve is a known characteristic of this compound when administered cumulatively.[1] This suggests that this compound acts as an agonist at lower concentrations (pD2 of 6.12) and as an antagonist at higher concentrations (pD2 of 4.50).[1] If you observe this pattern, it is likely an intrinsic property of the compound's pharmacology rather than an experimental artifact. Ensure your concentration range is wide enough to capture both the ascending and descending portions of the curve.
Question: My cAMP assay results are inconsistent. What are the potential causes?
Answer: Inconsistent cyclic AMP (cAMP) measurements are a common issue in G-protein coupled receptor (GPCR) assays. Several factors can contribute to this variability:
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact experimental outcomes.[2] High-passage number cells may exhibit altered morphology, growth rates, and protein expression, including the β1-adrenergic receptor.[2] It is crucial to use cells within a consistent, low-passage range for all experiments.
-
Assay Protocol Deviations: Ensure strict adherence to your cAMP assay protocol. Key steps such as cell seeding density, stimulation time, and the use of a phosphodiesterase (PDE) inhibitor like IBMX are critical for reproducible results.
-
Reagent Quality and Preparation: The quality and proper preparation of all reagents, including this compound, cell culture media, and assay buffers, are paramount. This compound stability in solution should be considered, and fresh preparations are recommended.
Question: The magnitude of the response to this compound is lower than expected compared to a full agonist like Isoproterenol. Is this normal?
Answer: Yes, this is an expected outcome. This compound is a partial agonist of the β1-adrenergic receptor. This means that even at saturating concentrations, it does not produce the same maximal effect as a full agonist like Isoproterenol. Studies have shown that the maximum increase in cAMP caused by this compound is approximately 65% of that achieved with Isoproterenol.
Question: I'm observing a gradual decrease in the response to this compound over time with repeated experiments. What could be the cause?
Answer: This phenomenon is likely due to receptor desensitization or down-regulation. Prolonged or repeated exposure of cells to an agonist can lead to a decrease in receptor number and/or uncoupling from the signaling pathway. While this compound, as a partial agonist, may be less prone to causing desensitization compared to full agonists, it can still occur with long-term treatment. To mitigate this, ensure cells have adequate time to recover between treatments and consider using fresh cell cultures for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective β1-adrenergic receptor agonist. These receptors are predominantly located in the heart. Upon binding, this compound activates a cascade of intracellular events, starting with the activation of adenylate cyclase, which converts ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), leading to an influx of calcium ions into the cardiac muscle cells and an increase in the force of heart muscle contraction (a positive inotropic effect).
Q2: What are the expected quantitative parameters for this compound's activity?
A2: The potency and binding affinity of this compound can vary depending on the experimental system. Below is a summary of reported values:
| Parameter | Value | Cell/Tissue Type | Reference |
| pD2 (Agonist) | 6.12 | Canine right ventricular muscle | |
| pD2 (Antagonist) | 4.50 | Canine right ventricular muscle | |
| Ki (β1 receptor) | 545 nM | Rat heart membranes | |
| Ki (β2 receptor) | 2205 nM | Rat lung membranes | |
| EC50 (cAMP) | 22 pM | GeneBLAzer® ADRB1-CRE-bla CHO-K1 cells | |
| IC50 (OCT1 uptake) | 46.9 µM | HEK293 cells expressing human OCT1 |
Q3: Can this compound signal through pathways other than the canonical cAMP pathway?
A3: Yes, research on β1-adrenergic receptors in striatal neurons has shown that they can activate two distinct signaling pathways. In addition to the canonical Gs-adenylyl cyclase-cAMP pathway, β1-adrenergic receptors can also stimulate a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK/MSK signaling cascade. This highlights the potential for more complex signaling responses to this compound than just cAMP production.
Q4: What is a standard protocol for a this compound-induced cAMP assay?
A4: While specific details may vary, a general protocol for a cell-based cAMP assay using a technology like HTRF is as follows:
-
Cell Culture: Grow cells expressing the β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate culture medium.
-
Cell Seeding: Plate the cells in a 384-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 16-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Stimulation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes to 5 hours) to stimulate cAMP production. It is recommended to include a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in the stimulation buffer to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the concentration of cAMP produced at each this compound concentration and plot a dose-response curve to determine parameters like EC50.
Visualizations
Caption: Canonical this compound Signaling Pathway
Caption: General cAMP Assay Workflow
References
Technical Support Center: Mitigating Denopamine-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity associated with Denopamine in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective beta-1 adrenergic agonist.[1][2][3] Its primary mechanism involves binding to and stimulating beta-1 adrenergic receptors, which are predominantly found in the heart.[4][5] This stimulation activates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn enhances the influx of calcium ions (Ca2+) into the cell, resulting in increased myocardial contractility.
Q2: Why might this compound cause cytotoxicity in primary cell cultures?
A2: While this compound is designed to be selective, high concentrations or prolonged exposure in in vitro systems like primary cell cultures can lead to off-target effects or overstimulation. Potential mechanisms of cytotoxicity include:
-
Oxidative Stress: The stimulation of cellular metabolism can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage.
-
Calcium Overload: Excessive and sustained increases in intracellular calcium can trigger apoptotic pathways and disrupt mitochondrial function.
-
Apoptosis: Overstimulation of signaling pathways can lead to the activation of programmed cell death (apoptosis), often characterized by the activation of caspases.
Q3: What are the common signs of cytotoxicity in my this compound-treated primary cell culture?
A3: Common indicators of cytotoxicity include a visible reduction in cell density, changes in cell morphology (e.g., rounding, detachment, membrane blebbing), unexpected shifts in the pH of the culture medium (often a color change from red to yellow), and the appearance of cellular debris in the supernatant. Quantitative assays are necessary to confirm and measure the extent of cytotoxicity.
Troubleshooting Guide
Q4: I am observing significant cell death after this compound treatment. How can I quantitatively confirm this is cytotoxicity?
A4: Visual inspection should be followed by quantitative assays to measure cell viability and cytotoxicity. Two common approaches are:
-
Cell Viability Assays: These measure the metabolic activity of living cells. A decrease in signal indicates a reduction in viable cells. Examples include MTT and MTS assays.
-
Cytotoxicity Assays: These measure markers of cell death, such as the loss of membrane integrity. An increase in signal directly correlates with the level of cytotoxicity. A common example is the Lactate Dehydrogenase (LDH) release assay.
Q5: My cell viability is consistently low. What is the appropriate concentration range for this compound in primary cells?
A5: The optimal concentration of this compound is highly dependent on the primary cell type. It is crucial to perform a dose-response experiment to determine the EC50 (effective concentration) for the desired biological effect and the CC50 (cytotoxic concentration). Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a range that provides the desired therapeutic effect with minimal cytotoxicity (ideally >90% cell viability).
Q6: I suspect oxidative stress is causing the cytotoxicity. How can I test for and mitigate this?
A6: To address potential oxidative stress:
-
Detection: Measure the levels of Reactive Oxygen Species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in fluorescence indicates higher ROS levels.
-
Mitigation: Co-treat the cells with an antioxidant. This can help determine if oxidative stress is the primary cause of cytotoxicity. If the antioxidant rescues the cells, this confirms the role of ROS.
| Antioxidant | Typical Working Concentration | Key Function |
| N-acetylcysteine (NAC) | 1 - 10 mM | ROS scavenger and precursor to glutathione. |
| Vitamin E (α-tocopherol) | 10 - 100 µM | A lipid-soluble antioxidant that prevents lipid peroxidation. |
| Eugenol | 100 - 300 µM | Can reduce neuronal injury from oxidative stress. |
| Baicalein | 10 - 50 µM | Reduces ROS levels and has been shown to improve productivity in CHO cells. |
Q7: I believe apoptosis is being induced. How can I confirm this and what are potential interventions?
A7: Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.
-
Detection:
-
Caspase Activity Assays: Measure the activity of key executioner enzymes like Caspase-3 and Caspase-7. An increase in activity is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be measured using fluorescent dyes like TMRM or JC-1.
-
-
Mitigation: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to see if it can prevent cell death. This can help confirm that the cytotoxic effects are caspase-dependent.
Key Experimental Workflows & Signaling
The following diagrams illustrate the primary signaling pathway for this compound, a general workflow for investigating cytotoxicity, and a troubleshooting decision tree.
Caption: this compound signaling pathway leading to biological response and potential cytotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: A decision tree for troubleshooting this compound-induced cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells by quantifying the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or loss of membrane integrity.
Materials:
-
Primary cells cultured in a 96-well plate
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up three types of controls: untreated (spontaneous release), vehicle, and maximum release (treat with lysis buffer).
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Spontaneous) / (Maximum - Spontaneous) * 100).
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
This fluorometric assay detects the activity of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells cultured in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-3/7 assay kit (contains a fluorogenic substrate like Ac-DEVD-AMC and lysis buffer)
-
Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for fluorescence and treat as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, remove the medium and add 50 µL of the kit's lysis buffer. Incubate on ice for 10-15 minutes.
-
Prepare Reaction Mix: Prepare the caspase substrate reaction mix containing the fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's protocol.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.
-
Analysis: Express the results as a fold increase in caspase activity relative to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective beta1-receptor agonist and a new coronary vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Optimizing Denopamine Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Denopamine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in binding assays?
This compound is a cardiotonic agent that acts as a selective partial agonist for the beta-1 adrenergic receptor.[1][2][3] Binding assays are crucial to characterize its affinity and selectivity for the beta-1 adrenergic receptor, which is predominantly found in the heart.[4] This helps in understanding its pharmacological properties and therapeutic potential.[1]
Q2: What is the general mechanism of action for this compound?
This compound selectively binds to beta-1 adrenergic receptors on cardiac myocytes. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn enhances calcium influx into the cells, resulting in increased myocardial contractility.
Q3: Which radioligand is commonly used in binding assays with this compound?
A common radioligand used for studying beta-adrenergic receptors, including in assays with this compound, is ³H-dihydroalprenolol.
Troubleshooting Guide
Q1: I am observing high non-specific binding in my assay. What are the possible causes and solutions?
High non-specific binding can obscure your specific signal. Here are some potential causes and solutions:
-
Radioligand Issues: Hydrophobic radioligands tend to have higher non-specific binding.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%).
-
-
Tissue/Cell Preparation: Using too much membrane protein can increase non-specific binding.
-
Solution: Titrate the amount of membrane protein used in the assay. A typical range is 10-100 µg per well. Ensure membranes are properly washed to remove any endogenous ligands.
-
-
Assay Conditions: The buffer composition and washing steps can significantly impact non-specific binding.
-
Solution: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Optimizing the number and volume of wash steps with ice-cold buffer can also help.
-
Q2: My specific binding signal is very low or absent. What should I check?
Low or no specific binding can be due to several factors:
-
Receptor Integrity: The beta-1 adrenergic receptors in your preparation may be degraded or in low abundance.
-
Solution: Ensure proper storage of your membrane preparations at -80°C and avoid repeated freeze-thaw cycles. Confirm the presence of the receptor through methods like Western blotting.
-
-
Radioligand Concentration: The concentration of your radioligand might be too low.
-
Solution: For saturation assays, ensure you are using a range of concentrations that bracket the expected Kd. For competition assays, use a radioligand concentration close to its Kd.
-
-
Buffer Composition: The pH, ionic strength, or absence of necessary co-factors can affect binding.
-
Solution: Optimize the buffer conditions. A common starting point for beta-1 adrenergic receptor binding is a Tris-based buffer containing MgCl₂.
-
Q3: I am having trouble with assay variability and reproducibility. What are some common pitfalls?
Inconsistent results can arise from several sources:
-
Pipetting Errors: Inaccurate pipetting, especially of radioligands or competing compounds, can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of all components.
-
-
Incubation Time and Temperature: Not reaching equilibrium or inconsistent incubation conditions can affect results.
-
Solution: Determine the optimal incubation time and temperature through kinetic experiments and ensure these are kept constant for all assays.
-
-
Filtration and Washing: Inconsistent washing can lead to variable removal of unbound radioligand.
-
Solution: Ensure a rapid and consistent filtration and washing process for all samples. Use a cell harvester for higher throughput and consistency.
-
Data Presentation
Table 1: Recommended Buffer Compositions for Beta-1 Adrenergic Receptor Binding Assays
| Component | Concentration Range | Purpose | Reference |
| Tris-HCl | 50 mM | Buffering agent to maintain pH | |
| MgCl₂ | 5-12 mM | Divalent cation, often required for receptor conformation and ligand binding | |
| EDTA | 0.1-2 mM | Chelating agent to remove interfering divalent cations | |
| pH | 7.4 | Physiological pH for optimal binding |
Table 2: Binding Affinity of this compound at Beta-Adrenergic Receptors
| Receptor Source (predominant subtype) | Ligand | Ki (nM) | Reference |
| Rat heart membranes (Beta-1) | This compound | 545 | |
| Rat lung membranes (Beta-2) | This compound | 2205 |
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: Prepare serial dilutions of a suitable radioligand (e.g., ³H-dihydroalprenolol) in binding buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist (e.g., propranolol).
-
Receptor Preparation: Thaw and dilute the membrane preparation containing beta-1 adrenergic receptors in ice-cold binding buffer to the desired concentration (e.g., 20-50 µg protein/well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add diluted membrane preparation and increasing concentrations of the radioligand.
-
Non-specific Binding Wells: Add diluted membrane preparation, increasing concentrations of the radioligand, and the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to determine Bmax and Kd.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound like this compound.
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: Prepare a fixed concentration of the radioligand (e.g., ³H-dihydroalprenolol) at or near its Kd value.
-
Test Compound (this compound): Prepare serial dilutions of this compound in binding buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist (e.g., propranolol).
-
Receptor Preparation: Prepare as described in the saturation binding assay protocol.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add diluted membrane preparation and the fixed concentration of radioligand.
-
Non-specific Binding Wells: Add diluted membrane preparation, the fixed concentration of radioligand, and the non-specific binding control.
-
Competition Wells: Add diluted membrane preparation, the fixed concentration of radioligand, and serial dilutions of this compound.
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound signaling pathway at the beta-1 adrenergic receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting decision tree for common binding assay issues.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the affinity and selectivity of this compound (TA-064), a new cardiotonic agent, for beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Denopamine and Isoproterenol on Cardiac Function
For researchers and professionals in drug development, understanding the nuanced effects of cardiac stimulants is paramount. This guide provides a detailed, data-driven comparison of denopamine, a selective β1-adrenergic agonist, and isoproterenol, a non-selective β-adrenergic agonist, on cardiac function.[1][2][3]
Introduction to this compound and Isoproterenol
This compound is a cardiac stimulant primarily utilized in the management of heart failure.[2] As a selective β1-adrenergic agonist, its action is predominantly targeted to the heart, aiming to increase myocardial contractility and cardiac output.[2] Marketed under trade names such as Kalgut and Corotrope, this compound has been shown to improve symptoms and exercise tolerance in patients with heart failure.
Isoproterenol, on the other hand, is a potent, non-selective β-adrenergic agonist, stimulating both β1 and β2 receptors. This broad activity results in a range of cardiovascular effects, including increased heart rate, contractility, and bronchodilation, but also peripheral vasodilation. It is often used in clinical settings for treating bradycardia and heart block.
Comparative Effects on Cardiac Parameters
Experimental data reveals distinct and overlapping effects of this compound and isoproterenol on key cardiac parameters. The following tables summarize these findings from various studies.
Hemodynamic and Inotropic Effects
| Parameter | This compound | Isoproterenol | Species/Model | Key Findings | Reference |
| Heart Rate | Increased | Increased | Excised dog hearts | Both agents increased heart rate to a comparable extent at a comparably increased contractility. | |
| Left Ventricular Contractility | Increased | Increased | Excised dog hearts | Both agents increased left ventricular contractility to a comparable extent. | |
| Myocardial Oxygen Consumption (VO2) | Increased | Increased | Excised dog hearts | Both agents increased VO2 to a comparable extent at a comparably increased contractility. | |
| Tissue cAMP Levels | Increased | Significantly higher increase than this compound | Perfused guinea-pig heart | For equipotent effects on contractile force, isoproterenol induced a significantly greater increase in cAMP levels. | |
| Phosphorylation of Troponin-I and Phospholamban | Stimulated | Significantly greater stimulation than this compound | Perfused guinea-pig heart | Isoproterenol led to a greater phosphorylation of these key regulatory proteins compared to this compound at equipotent inotropic concentrations. | |
| Number of β-adrenergic receptors | No significant change | Significant decrease | Rat myocardium (6-day treatment) | Chronic isoproterenol administration led to a downregulation of β-adrenergic receptors, a phenomenon not observed with this compound. |
Signaling Pathways
The differential effects of this compound and isoproterenol can be attributed to their receptor selectivity and the subsequent downstream signaling cascades.
This compound selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, ultimately resulting in increased myocardial contractility.
Isoproterenol, being non-selective, activates both β1 and β2-adrenergic receptors. The stimulation of β1 receptors initiates the same signaling pathway as this compound. However, the concurrent activation of β2 receptors, present in the heart and peripheral vasculature, contributes to its broader range of effects, including vasodilation.
Experimental Protocols
The data presented in this guide are derived from established experimental models for assessing cardiac function.
Isolated Perfused Heart (Langendorff) Preparation
This ex vivo technique allows for the study of cardiac function independent of systemic neural and hormonal influences.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat, guinea pig, rabbit).
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: A physiological buffer (e.g., Krebs-Henseleit solution), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.
-
Equilibration: The heart is allowed to stabilize for a period before any intervention.
-
Drug Administration: this compound or isoproterenol is added to the perfusate at desired concentrations.
-
Data Acquisition: Parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) and relaxation (-dP/dt) are continuously recorded using a pressure transducer placed in the left ventricle.
In Vivo Hemodynamic Assessment
In vivo studies in animal models (e.g., dogs, rats) provide data on the systemic effects of these drugs.
Methodology:
-
Animal Preparation: Animals are anesthetized, and catheters are inserted into arteries and veins for blood pressure monitoring and drug administration, respectively.
-
Instrumentation: Depending on the specific parameters to be measured, additional instrumentation such as electrocardiogram (ECG) leads and ventricular pressure catheters may be implanted.
-
Baseline Measurements: Baseline hemodynamic parameters are recorded before drug administration.
-
Drug Infusion: this compound or isoproterenol is infused intravenously at varying doses.
-
Continuous Monitoring: Hemodynamic parameters, including heart rate, blood pressure, and cardiac output, are continuously monitored and recorded throughout the experiment.
Summary of Findings
-
Efficacy on Contractility and Heart Rate: In isolated heart preparations, both this compound and isoproterenol demonstrate comparable efficacy in increasing heart rate and myocardial contractility.
-
Cellular Mechanisms: Despite similar inotropic effects at certain concentrations, isoproterenol produces a significantly greater increase in intracellular cAMP and phosphorylation of key regulatory proteins compared to this compound. This suggests that this compound may have a more favorable profile in terms of potential arrhythmogenicity, which is often associated with excessive cAMP levels.
-
Receptor Downregulation: Chronic administration of isoproterenol leads to a downregulation of β-adrenergic receptors, a common phenomenon with prolonged agonist exposure that can lead to tolerance. In contrast, this compound did not cause a significant change in receptor number in the same experimental model, suggesting a lower potential for the development of tolerance.
-
Selectivity and Systemic Effects: The β1-selectivity of this compound theoretically translates to fewer peripheral effects compared to the non-selective isoproterenol. Isoproterenol's β2-agonist activity can lead to peripheral vasodilation and hypotension.
References
- 1. This compound (beta 1-selective adrenergic receptor agonist) and isoproterenol (non-selective beta-adrenergic receptor agonist) equally increase heart rate and myocardial oxygen consumption in dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
A Comparative Analysis of Denopamine and Dobutamine in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of denopamine and dobutamine, two inotropic agents utilized in the management of heart failure. The following sections detail their mechanisms of action, receptor selectivity, and hemodynamic effects, supported by experimental data to inform preclinical and clinical research.
Introduction
This compound and dobutamine are both sympathomimetic amines that exert their primary therapeutic effect by stimulating cardiac contractility.[1][2][3][4] this compound is an orally active, selective beta-1 adrenergic agonist.[5] Dobutamine, administered intravenously, is a synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors, with more complex interactions at other adrenergic receptors. While both agents aim to improve cardiac output in heart failure, their distinct pharmacological profiles lead to different hemodynamic consequences and clinical applications.
Mechanism of Action: A Tale of Two Beta-1 Agonists
Both this compound and dobutamine enhance cardiac contractility by activating the beta-1 adrenergic receptor signaling cascade in cardiac myocytes. Stimulation of these G-protein coupled receptors leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction. This includes L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.
While the core pathway is similar, nuances in their receptor interactions exist. This compound is characterized as a selective beta-1 adrenergic receptor partial agonist. In contrast, dobutamine is a moderately selective beta-1 agonist that also exhibits mild beta-2 and alpha-1 adrenergic effects.
Receptor Selectivity and Affinity
The selectivity of these drugs for different adrenergic receptor subtypes is a key determinant of their overall pharmacological effect. This compound exhibits a higher selectivity for beta-1 over beta-2 adrenergic receptors compared to dobutamine.
| Drug | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (β1/β2) | Reference |
| This compound | β1 (rat heart) | 545 | 4.1 | |
| β2 (rat lung) | 2205 | |||
| Dobutamine | β1 (rat heart) | 645 | 1.1 | |
| β2 (rat lung) | 735 |
Lower Ki values indicate higher binding affinity.
Hemodynamic Effects in Heart Failure Models
The differences in receptor selectivity translate to distinct hemodynamic profiles. Dobutamine's beta-2 agonism can lead to peripheral vasodilation, while its alpha-1 effects can be dose-dependent. This compound's higher beta-1 selectivity suggests a more targeted cardiac effect with potentially fewer peripheral vascular effects.
Dobutamine: Hemodynamic Profile
| Parameter | Change | Dose | Model | Reference |
| Cardiac Output | ↑ (from 3.7 to 6.4 L/min) | 2.5, 5, 10 µg/kg/min | 14 patients with chronic heart failure | |
| Stroke Volume | ↑ (from 44 to 64 ml) | 2.5, 5, 10 µg/kg/min | 14 patients with chronic heart failure | |
| Heart Rate | ↑ (from 86 to 101 bpm) | 2.5, 5, 10 µg/kg/min | 14 patients with chronic heart failure | |
| Mean Aortic Pressure | No significant change | 2.5, 5, 10 µg/kg/min | 14 patients with chronic heart failure | |
| Pulmonary Wedge Pressure | ↓ | 2.5, 5, 10 µg/kg/min | 14 patients with chronic heart failure | |
| Cardiac Output | ↑ (from 3.1 to 5.6 L/min) | 10 µg/kg/min | 15 patients with severe congestive heart failure | |
| Heart Rate | ↑ (from 98.5 to 105.2 bpm) | 10 µg/kg/min | 15 patients with severe congestive heart failure | |
| Mean Arterial Pressure | No change | 10 µg/kg/min | 15 patients with severe congestive heart failure | |
| Pulmonary Wedge Pressure | ↓ (from 27.4 to 21.1 mmHg) | 10 µg/kg/min | 15 patients with severe congestive heart failure |
This compound: Hemodynamic Profile
| Parameter | Change | Dose | Model | Reference |
| Peak (+)dp/dt | ↑ (+15%) | 10 mg (single oral dose) | Patients with severe heart failure | |
| Left Ventricle Shortening Velocity | ↑ (+39%) | 10 mg (single oral dose) | Patients with severe heart failure | |
| Heart Rate | No significant change | 10 mg (single oral dose) | Patients with severe heart failure | |
| Blood Pressure | No significant change | 10 mg (single oral dose) | Patients with severe heart failure | |
| Myocardial Oxygen Consumption | Unaltered | 10 mg (single oral dose) | Patients with severe heart failure | |
| LV dp/dtmax | ↑ (by 64%) | 0.25-1 µg/kg/min (i.v.) | Anesthetized dogs | |
| Heart Rate | Less increase than isoproterenol | 0.25-1 µg/kg/min (i.v.) | Anesthetized dogs | |
| Cardiac Output | Less increase than isoproterenol | 0.25-1 µg/kg/min (i.v.) | Anesthetized dogs | |
| Myocardial Oxygen Consumption | Less increase than isoproterenol | 0.25-1 µg/kg/min (i.v.) | Anesthetized dogs |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing the effects of inotropic agents.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound and dobutamine for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Rat heart (predominantly beta-1) and lung (predominantly beta-2) tissues are homogenized and centrifuged to isolate crude membrane fractions.
-
Binding Assay: Membranes are incubated with a radioligand (e.g., 3H-dihydroalprenolol) and varying concentrations of the competing drug (this compound or dobutamine).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation. The ratio of Ki values for beta-2 and beta-1 receptors indicates the beta-1 selectivity.
In Vivo Hemodynamic Assessment in a Canine Model
Objective: To evaluate the in vivo hemodynamic effects of this compound and dobutamine in a large animal model of heart failure.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular parameters. This includes the placement of catheters for pressure monitoring (aortic, left ventricular, pulmonary artery) and a flow probe around the aorta for cardiac output measurement.
-
Drug Administration: this compound or dobutamine is administered intravenously via continuous infusion at escalating doses.
-
Data Acquisition: Hemodynamic parameters including heart rate, blood pressure, left ventricular pressure (and its derivative, dp/dt), and cardiac output are continuously recorded.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated for each dose and compared between the two drugs.
Summary and Conclusion
This compound and dobutamine are both effective inotropic agents that enhance cardiac contractility through beta-1 adrenergic receptor stimulation. This compound's higher selectivity for the beta-1 receptor and its oral availability distinguish it from the intravenously administered dobutamine, which has a broader adrenergic receptor profile. These differences are reflected in their hemodynamic effects, with this compound showing a more cardiac-specific action in some models. The choice between these agents in a research or clinical setting will depend on the desired route of administration, the need for peripheral vascular effects, and the overall therapeutic goals. Further head-to-head comparative studies in well-defined heart failure models are warranted to fully elucidate their relative merits.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 4. Dobutamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation of Denopamine's selectivity for beta-1 over beta-2 adrenergic receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of denopamine's selectivity for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor, supported by experimental data from peer-reviewed studies. This compound is recognized as a selective beta-1 adrenergic agonist.[1][2] This guide will delve into the quantitative measures of this selectivity and the methodologies used to determine it.
Comparative Binding Affinity and Functional Potency
This compound's preference for the beta-1 adrenergic receptor has been quantified through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The data consistently demonstrates its higher affinity and potency for the beta-1 subtype compared to the beta-2 subtype.
Radioligand Binding Affinity
Radioligand binding studies are a cornerstone in determining the affinity of a compound for a receptor.[3][4][5] In these experiments, a radiolabeled ligand with known high affinity for the receptor is used, and its binding is competed with by the unlabeled compound of interest (in this case, this compound). The inhibition constant (Ki) is then determined, with a lower Ki value indicating a higher binding affinity.
A study by Nagatomo et al. (1985) utilized ³H-dihydroalprenolol as the radioligand to determine the binding affinities of this compound and other beta-agonists for beta-1 and beta-2 adrenergic receptors in rat heart and lung membranes, respectively. The results demonstrated that this compound has a higher affinity for the beta-1 receptor.
Table 1: Comparative Binding Affinities (Ki, nM) for Beta-1 and Beta-2 Adrenergic Receptors
| Compound | Beta-1 (Rat Heart) Ki (nM) | Beta-2 (Rat Lung) Ki (nM) | Selectivity Ratio (Ki β2 / Ki β1) |
| This compound | 545 | 2205 | 4.05 |
| Isoproterenol | 14.1 | 20.6 | 1.46 |
| Norepinephrine | 227 | 744 | 3.28 |
| Dobutamine | 645 | 735 | 1.14 |
| Prenalterol | 158 | 412 | 2.61 |
| Terbutaline | 6420 | 2500 | 0.39 |
| Procaterol | 1440 | 70.2 | 0.05 |
Data sourced from Nagatomo et al. (1985).
Functional Potency
Functional assays, such as measuring the accumulation of the second messenger cAMP, provide insight into the ability of a compound to not only bind to a receptor but also to elicit a functional response. Beta-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels.
A study by Rochais et al. (2007) in a heterologous expression system of human beta-1 and beta-2 adrenergic receptors found that this compound exhibited a 7-fold greater potency in stimulating adenylyl cyclase activity in cells expressing the beta-1 receptor compared to those expressing the beta-2 subtype. This study also characterized this compound as a weak partial agonist, with a maximal stimulation of adenylyl cyclase activity that was less than 10% of that produced by the non-selective full agonist isoproterenol.
Another study by Baker (2010) also highlighted that this compound's selectivity for the beta-1 adrenoceptor is a result of both selective affinity and selective intrinsic efficacy.
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the beta-adrenergic receptor selectivity of this compound.
Radioligand Binding Assay Protocol
This protocol is a generalized representation based on standard methodologies.
-
Membrane Preparation:
-
Tissues rich in the target receptor (e.g., rat heart for beta-1, rat lung for beta-2) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radioligand (e.g., ³H-dihydroalprenolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Separation and Counting:
-
The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay Protocol
This protocol is a generalized representation based on standard methodologies.
-
Cell Culture and Treatment:
-
Cells stably expressing the human beta-1 or beta-2 adrenergic receptor are cultured.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with varying concentrations of the agonist (e.g., this compound) for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the samples is determined from the standard curve.
-
Dose-response curves are plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated to determine the potency of the agonist.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and the workflows of the key experimental procedures.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: cAMP accumulation assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective beta1-receptor agonist and a new coronary vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Denopamine: A Comparative Analysis of a Selective Beta-1 Agonist in Cardiovascular Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of denopamine's efficacy relative to other selective beta-1 adrenergic receptor agonists, with a particular focus on dobutamine, a widely used agent in the clinical setting. The information presented herein is supported by experimental data from preclinical and clinical studies to offer an objective assessment for research and drug development purposes.
Mechanism of Action: A Shared Pathway
This compound, like other selective beta-1 agonists, exerts its therapeutic effects by targeting the beta-1 adrenergic receptors predominantly located in the heart.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that involves the stimulation of adenylyl cyclase.[1][2] This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels, enhancing calcium influx into cardiac myocytes. The resultant increase in intracellular calcium concentration is the primary driver of increased myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), ultimately leading to improved cardiac output.
Preclinical Efficacy and Selectivity: A Comparative Overview
Preclinical studies are fundamental in characterizing the binding affinity and selectivity of a drug candidate for its target receptor. The following table summarizes the binding affinities (Ki) and beta-1/beta-2 selectivity of this compound in comparison to other beta-adrenergic agonists in rat heart and lung membranes.
| Compound | Beta-1 Affinity (KiH, nM) | Beta-2 Affinity (KiL, nM) | Beta-1/Beta-2 Selectivity (KiL/KiH) |
| This compound | 545 | 2205 | 4.1 |
| Dobutamine | 645 | 735 | 1.1 |
| Isoproterenol | 14.1 | 20.6 | 1.5 |
| Norepinephrine | 227 | 744 | 3.3 |
| Prenalterol | 158 | 412 | 2.6 |
| Xamoterol | - | - | - |
Data sourced from a study on rat heart and lung membranes.
These preclinical findings suggest that this compound exhibits a higher selectivity for the beta-1 adrenergic receptor compared to dobutamine and the non-selective agonist isoproterenol.
Clinical Efficacy: Hemodynamic Effects in Heart Failure
While direct head-to-head clinical trials comparing this compound and dobutamine are limited, a comparative analysis of their individual hemodynamic effects in patients with heart failure can be informative.
This compound: In clinical studies, orally administered this compound has been shown to improve symptoms and exercise tolerance in patients with heart failure. One study in patients with chronic heart failure demonstrated that a 20 mg oral dose of this compound significantly increased peak oxygen consumption (VO2) and the anaerobic threshold. Another study in patients with secondary pulmonary hypertension showed that intravenous this compound significantly reduced mean pulmonary arterial pressure and pulmonary vascular resistance.
Dobutamine: Dobutamine, administered intravenously, is a well-established inotropic agent for the short-term management of acute heart failure and cardiogenic shock. Clinical trials have consistently demonstrated that dobutamine increases cardiac output and decreases pulmonary wedge pressure. However, its effects on heart rate can be more pronounced compared to some other inotropes. Furthermore, long-term use of dobutamine has been associated with an increased risk of mortality.
The following table summarizes the typical hemodynamic effects of this compound and dobutamine in patients with heart failure, based on available clinical data.
| Hemodynamic Parameter | This compound | Dobutamine |
| Cardiac Output/Index | Increase | Significant Increase |
| Heart Rate | Slight to moderate increase | Moderate to significant increase |
| Pulmonary Arterial Pressure | Decrease | Decrease |
| Pulmonary Capillary Wedge Pressure | - | Decrease |
| Systemic Vascular Resistance | No significant change | Decrease |
| Blood Pressure | No significant change | Minimal effect |
Side Effect Profile
The side effect profiles of this compound and dobutamine are largely extensions of their mechanism of action.
This compound: Common side effects are generally mild and can include palpitations, tachycardia (rapid heartbeat), headache, and dizziness. More severe, though less common, side effects may include arrhythmias (irregular heartbeats) and angina (chest pain).
Dobutamine: Similar to this compound, dobutamine can cause tachycardia and arrhythmias. An increase in systolic blood pressure can also occur. Due to its potent inotropic effects, there is a risk of increasing myocardial oxygen demand, which can be detrimental in patients with ischemic heart disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy and selectivity of beta-1 adrenergic agonists.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity and selectivity of a compound for a specific receptor.
Protocol Summary:
-
Membrane Preparation: Isolate cell membranes containing the beta-1 adrenergic receptors from a relevant tissue source (e.g., rat heart).
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., this compound, dobutamine).
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.
cAMP Accumulation Assay
This functional assay measures the ability of a beta-1 agonist to stimulate the production of the second messenger, cAMP.
Protocol Summary:
-
Cell Culture: Culture cells expressing the beta-1 adrenergic receptor.
-
Stimulation: Treat the cells with varying concentrations of the test agonist (e.g., this compound).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP produced using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
Isolated Heart Preparation (Langendorff)
This ex vivo model allows for the assessment of the direct effects of a drug on cardiac function, independent of systemic physiological responses.
Protocol Summary:
-
Heart Isolation: Excise the heart from an animal model (e.g., rat, guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart through the aorta with an oxygenated physiological salt solution.
-
Drug Administration: Introduce the test compound into the perfusate at various concentrations.
-
Measurement of Cardiac Parameters: Continuously record key cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (dP/dtmax) to assess inotropic and chronotropic effects.
-
Data Analysis: Analyze the dose-dependent changes in the measured cardiac parameters to evaluate the drug's efficacy.
Conclusion
This compound is a selective beta-1 adrenergic agonist that has demonstrated efficacy in improving cardiac function in preclinical and clinical settings. Its higher beta-1 selectivity compared to dobutamine, as suggested by preclinical data, may translate to a more favorable side effect profile, particularly concerning beta-2 mediated effects. However, the available clinical data, while positive for this compound, lacks direct, large-scale comparative trials against dobutamine, which remains a cornerstone of intravenous inotropic therapy. Future research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of this compound versus other selective beta-1 agonists in the management of heart failure. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. Comparative systemic and regional hemodynamic effects of dopamine and dobutamine in patients with cardiomyopathic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the haemodynamic effects of dopexamine and dobutamine in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Denopamine's Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Denopamine's binding affinity and functional activity at its primary target, the β1-adrenergic receptor, versus other G-protein coupled receptors (GPCRs). The information is supported by experimental data to aid in evaluating its selectivity and potential off-target effects.
This compound is a cardiotonic agent known for its selective agonist activity at the β1-adrenergic receptor, which is primarily expressed in the heart. This selectivity is crucial for its therapeutic effects in managing heart failure. Understanding its cross-reactivity with other GPCRs is vital for a comprehensive pharmacological profile and for anticipating potential side effects.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound for various GPCRs. The data is compiled from radioligand binding assays.
| Receptor Subtype | Tissue/Cell Line | Radioligand | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity (β2/β1) | Reference |
| β1-Adrenergic | Rat Heart Membranes | ³H-dihydroalprenolol | 545 | Isoproterenol | 14.1 | 4.1 | [1][2] |
| β2-Adrenergic | Rat Lung Membranes | ³H-dihydroalprenolol | 2205 | Isoproterenol | 20.6 | [1][2] | |
| β1-Adrenergic | Human (expressed in cells) | ¹²⁵I-iodopindolol | 7-fold lower than β2 | Isoproterenol | - | 7 | [3] |
| β2-Adrenergic | Human (expressed in cells) | ¹²⁵I-iodopindolol | - | Isoproterenol | - |
Note: A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (β2) / Ki (β1), where a value greater than 1 indicates selectivity for the β1 receptor.
Functional Activity Profile
This compound acts as a partial agonist at β-adrenergic receptors. This means it activates the receptor but elicits a submaximal response compared to a full agonist like isoproterenol.
| Receptor | Assay Type | Readout | This compound Activity | Comparison to Full Agonist (Isoproterenol) | Reference |
| β1-Adrenergic | Adenylyl Cyclase Activation | cAMP accumulation | Partial Agonist | <10% of maximal stimulation | |
| β2-Adrenergic | Adenylyl Cyclase Activation | cAMP accumulation | Weak Partial Agonist | <10% of maximal stimulation |
Currently, there is limited publicly available experimental data on the cross-reactivity of this compound with other GPCR families such as dopamine, serotonin, or muscarinic receptors. The primary focus of research has been on its activity at adrenergic receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for β1-adrenergic receptor activation and a general workflow for assessing GPCR-ligand interactions.
Caption: Canonical Gs signaling pathway activated by this compound at the β1-adrenergic receptor.
Caption: General experimental workflow for determining ligand binding and functional activity at GPCRs.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., ³H-dihydroalprenolol for β-adrenergic receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration apparatus.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a reference compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the effect of this compound on the activation of Gs or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the target GPCR.
-
This compound solutions of varying concentrations.
-
Cell culture medium.
-
Forskolin (for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to the desired confluency.
-
Compound Addition: Remove the culture medium and add this compound at various concentrations to the cells. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal response) values from the resulting dose-response curve.
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces β-arrestin recruitment to the target GPCR, a key event in receptor desensitization and an alternative signaling pathway.
Materials:
-
Cells co-expressing the target GPCR fused to a reporter tag (e.g., ProLink) and β-arrestin fused to a complementary reporter tag (e.g., Enzyme Acceptor).
-
This compound solutions of varying concentrations.
-
Cell culture medium.
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate).
-
Luminometer.
Methodology:
-
Cell Plating: Seed the engineered cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for ligand binding and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration to generate a dose-response curve and determine EC50 and Emax values.
References
- 1. Studies on the affinity and selectivity of this compound (TA-064), a new cardiotonic agent, for beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Denopamine and Salbutamol in Respiratory Models: A Guide for Researchers
This guide provides a detailed comparative analysis of Denopamine, a selective β1-adrenergic agonist, and Salbutamol, a selective β2-adrenergic agonist, focusing on their respective mechanisms and performance in experimental respiratory models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of these two compounds.
Introduction and Overview
This compound is an orally active, selective β1-adrenergic agonist primarily developed as a cardiotonic agent for the treatment of congestive heart failure.[1][2][3] Its activity in respiratory models is not its primary therapeutic focus but reveals interesting physiological effects. Salbutamol (also known as albuterol) is a widely used short-acting β2-adrenergic agonist (SABA) and a cornerstone in the management of bronchospastic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][5] The fundamental difference in their receptor selectivity—β1 for this compound versus β2 for Salbutamol—dictates their distinct pharmacological profiles and effects on the respiratory system.
Mechanism of Action and Signaling Pathways
Both this compound and Salbutamol are G-protein coupled receptor (GPCR) agonists that activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, their divergent effects stem from the differential expression and function of their target receptors in the respiratory system.
This compound: As a β1-agonist, this compound's effects in the lung are mediated by the less abundant β1-adrenergic receptors found on alveolar epithelial cells. Activation of these receptors has been linked to non-bronchodilatory functions such as regulating fluid balance.
Salbutamol: As a β2-agonist, Salbutamol primarily targets the highly expressed β2-adrenergic receptors on airway smooth muscle cells. Activation of this pathway is the principal mechanism for bronchodilation.
Comparative Data Presentation
The following tables summarize quantitative data from various preclinical models to facilitate a direct comparison of this compound and Salbutamol.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor Subtype | Preparation | Ki or KD (nM) | β1/β2 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| This compound | β1 (KiH) | Rat Heart Membranes | 545 | 4.1 | |
| β2 (KiL) | Rat Lung Membranes | 2205 | |||
| Salbutamol | β2 (KD) | Guinea Pig Lung Membranes | 320 | β2 Selective |
| | β2 | Human Recombinant | - | Shows subtype-selective intrinsic efficacy | |
Table 2: Comparative Efficacy in Respiratory Functional Assays
| Parameter | This compound | Salbutamol | Key Findings |
|---|---|---|---|
| Airway Smooth Muscle Relaxation | Data not available; not expected to be a primary effect. | Potent relaxation of pre-contracted guinea pig trachea (-log EC50: 7.82). | Salbutamol is a potent direct bronchodilator; this compound is not. |
| Alveolar Fluid Clearance | Increases clearance in a dose-dependent manner (10⁻⁶ to 10⁻³ M) in ex vivo rat and guinea pig lungs. | Known to increase alveolar edema fluid clearance in animal models. | Both compounds can stimulate alveolar fluid clearance, albeit through different primary receptor targets (β1 for this compound, β2 for Salbutamol). |
| cAMP Accumulation | Weak partial agonist; <10% of maximal stimulation by isoproterenol in cells expressing human β1 or β2 receptors. | Stimulates cAMP accumulation, leading to inhibition of histamine release from human lung mast cells (pD₂: 7.7). | Salbutamol is a more efficacious activator of the cAMP pathway in relevant respiratory cells compared to this compound's partial agonism. |
Table 3: Anti-inflammatory Effects in Respiratory and Immune Models
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | Murine model of viral myocarditis | Suppresses TNF-α production in the heart. | |
| Murine spleen cells | Suppresses lipopolysaccharide-induced TNF-α production. | ||
| Salbutamol | Carrageenan-induced paw edema (rat) | Decreased myeloperoxidase activity and lipid peroxidation; comparable to indomethacin. | |
| Cigarette smoke-stimulated bronchial epithelial cells | Reduced IL-1β and IL-8 production; increased IL-10 production. |
| | Endotoxemic mice | R-salbutamol pre-treatment reduced lung myeloperoxidase and serum cytokines. | |
Experimental Protocols
Detailed methodologies for key assays are provided below.
Protocol 1: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for β-adrenergic receptor subtypes.
-
Materials:
-
Tissue homogenates (e.g., rat heart for β1, rat lung for β2).
-
Radioligand (e.g., ³H-dihydroalprenolol).
-
Test compounds (this compound, Salbutamol) and reference compounds.
-
Incubation buffer, glass fiber filters, scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Tissues are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is allowed to reach equilibrium (e.g., for 30 minutes at 25°C).
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. Filters are washed to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Competition curves are generated, and IC₅₀ values (concentration of drug that inhibits 50% of specific radioligand binding) are determined. Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
Protocol 2: Isolated Tracheal Smooth Muscle Relaxation Assay
-
Objective: To assess the bronchodilator (relaxant) activity of a test compound on airway smooth muscle in vitro.
-
Materials:
-
Animal trachea (e.g., from guinea pig or goat).
-
Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.
-
Student organ bath with an isometric force transducer.
-
Contractile agent (e.g., carbachol, histamine).
-
Test compounds (Salbutamol).
-
-
Methodology:
-
Tissue Preparation: The trachea is excised and cut into rings or strips, which are then mounted in an organ bath filled with aerated Krebs-Henseleit solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1g) for a set period (e.g., 60 minutes).
-
Pre-contraction: The tracheal muscle is contracted by adding a fixed concentration of a contractile agent like carbachol to induce a stable, submaximal contraction.
-
Cumulative Dosing: Once the contraction is stable, the test compound is added to the bath in a cumulative, concentration-dependent manner.
-
Data Recording: The relaxation of the muscle is recorded by the force transducer. The response at each concentration is measured as a percentage of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are plotted to determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect) of the test compound.
-
Summary and Conclusion
The comparative analysis of this compound and Salbutamol in respiratory models underscores the critical role of receptor selectivity in determining pharmacological function.
-
Salbutamol is a prototypical respiratory therapeutic. Its high affinity and efficacy for the β2-adrenergic receptor translate directly into potent airway smooth muscle relaxation, making it highly effective as a bronchodilator for providing rapid symptom relief in obstructive lung diseases. Furthermore, its anti-inflammatory properties may contribute to its overall clinical benefit.
-
This compound , a selective β1-agonist, does not possess significant bronchodilator activity due to the low density and different functional coupling of β1 receptors on airway smooth muscle. However, studies demonstrate its capacity to modulate other important aspects of lung physiology, such as stimulating alveolar fluid clearance and exhibiting anti-inflammatory effects by suppressing TNF-α. These effects, mediated by β1 receptors on non-muscle cells like the alveolar epithelium, suggest potential but unexplored avenues for β1-agonists in specific respiratory conditions characterized by pulmonary edema or inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
A Comparative Guide: Denopamine and Dobutamine in Clinical Outcomes
A direct head-to-head clinical trial comparing the clinical outcomes of Denopamine and Dobutamine has not been identified in publicly available research. This guide, therefore, provides a comparative analysis based on the individual pharmacological profiles of each drug and available clinical trial data, primarily from studies where Dobutamine was compared against other inotropic agents. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a selective β1-adrenergic agonist, and Dobutamine, a synthetic catecholamine with primary activity on β1-adrenergic receptors, are both recognized for their positive inotropic effects on the heart. While both drugs aim to improve cardiac contractility, their clinical applications and available supporting data differ significantly. Dobutamine is an established intravenous therapy for acute heart failure and cardiogenic shock, with a well-documented hemodynamic profile from numerous clinical trials. This compound, an orally active agent, has been studied in specific cardiovascular conditions, but extensive comparative clinical outcome data is lacking.
Mechanism of Action and Signaling Pathways
Both this compound and Dobutamine exert their effects through the stimulation of β1-adrenergic receptors in cardiac myocytes. This activation initiates a cascade of intracellular events leading to increased myocardial contractility.
This compound Signaling Pathway
This compound selectively binds to β1-adrenergic receptors on cardiac muscle cells.[1] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1] PKA then phosphorylates L-type calcium channels, promoting an influx of calcium ions into the cell.[1] This elevated intracellular calcium enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.[1]
Dobutamine Signaling Pathway
Dobutamine's mechanism of action is centered on its agonistic activity at β1-adrenergic receptors, which leads to an increase in intracellular cAMP and subsequent enhancement of myocardial contractility. It is a racemic mixture of two isomers; the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The overall effect is a potent inotropic stimulation.
Comparative Data Presentation
The following table summarizes the hemodynamic effects of Dobutamine as observed in clinical trials where it was compared with Dopamine. Due to the lack of direct comparative trials, similar quantitative data for this compound is not available.
| Parameter | Dobutamine Effects | Dopamine Effects (for comparison) | Reference |
| Cardiac Index | Significant Increase | Significant Increase | |
| Heart Rate | No significant change at lower doses; may increase at higher doses | Greater increase compared to Dobutamine | |
| Mean Arterial Pressure | No significant change | Significant Increase | |
| Pulmonary Capillary Wedge Pressure | Decrease | Increase or no change | |
| Systemic Vascular Resistance | Decrease | No significant change | |
| Stroke Volume | Significant Increase | Increase |
Experimental Protocols
The methodologies of clinical trials comparing Dobutamine with Dopamine provide a framework for understanding how these inotropic agents are evaluated.
Representative Experimental Workflow for Dobutamine vs. Dopamine Trials
A common design for these studies is a prospective, randomized, crossover trial.
-
Patient Population : Patients with conditions such as acute cardiogenic circulatory collapse or those requiring postoperative circulatory support after cardiac surgery are often enrolled.
-
Intervention : Intravenous infusions of Dobutamine and a comparator drug (e.g., Dopamine) are administered at varying doses (e.g., 2.5, 5.0, and 7.5 µg/kg/min).
-
Hemodynamic Monitoring : Key parameters such as heart rate, mean arterial pressure, cardiac index, pulmonary capillary wedge pressure, and systemic vascular resistance are continuously monitored.
-
Data Collection : Measurements are typically taken at baseline and at each dose level.
-
Statistical Analysis : Statistical tests are used to compare the hemodynamic effects of the drugs at different dosages.
Discussion and Limitations
The absence of head-to-head clinical trials comparing this compound and Dobutamine is a significant limitation in providing a direct comparison of their clinical outcomes. The available data suggests that both are effective inotropic agents acting through the β1-adrenergic pathway.
Dobutamine is a well-established intravenous medication used in acute, hospital-based settings for cardiac decompensation. Its hemodynamic effects are well-characterized, showing a consistent increase in cardiac index and stroke volume with a lesser effect on heart rate and blood pressure compared to dopamine.
This compound, being an orally active agent, has been investigated for more chronic conditions. For instance, it has been reported to be effective in some cases of vasospastic angina refractory to standard therapies in Japan. Another study in a murine model of congestive heart failure suggested that this compound may have beneficial effects by suppressing the production of tumor necrosis factor-alpha via β1-adrenoceptors.
Binding affinity studies have shown that both this compound and Dobutamine have a high affinity for β1-adrenergic receptors.
Conclusion
While both this compound and Dobutamine are β1-adrenergic agonists with positive inotropic effects, their clinical utility and the extent of supporting clinical data are distinct. Dobutamine is a cornerstone of intravenous inotropic support in acute cardiac failure, with a well-defined hemodynamic profile from numerous comparative studies. This compound presents as an orally active option with potential applications in specific cardiovascular conditions, but it lacks the extensive comparative clinical trial data necessary for a direct outcomes-based comparison with Dobutamine. Further research, including head-to-head clinical trials, would be necessary to definitively compare the clinical outcomes of these two agents.
References
In vitro comparison of Denopamine and other cardiotonic agents
An In Vitro Comparative Analysis of Denopamine and Other Cardiotonic Agents
This guide provides a detailed in vitro comparison of this compound with other prominent cardiotonic agents, namely Dobutamine and Isoproterenol. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' pharmacological profiles.
Comparative Pharmacodynamics
The in vitro efficacy and receptor selectivity of this compound, Dobutamine, and Isoproterenol have been evaluated across various experimental models. The following tables summarize the key quantitative data from these studies.
Table 1: Beta-Adrenergic Receptor Binding Affinity
The binding affinity of each agent to β1 and β2-adrenergic receptors was determined using radioligand binding assays in rat heart and lung tissues, which are predominantly rich in β1 and β2 receptors, respectively. The inhibition constant (Ki) represents the concentration of the drug that displaces 50% of the radioligand, with lower values indicating higher affinity. The β1/β2 selectivity is expressed as the ratio of Ki for β2 receptors to Ki for β1 receptors.
| Compound | β1 Affinity (Ki in nM, Rat Heart) | β2 Affinity (Ki in nM, Rat Lung) | β1/β2 Selectivity (Ki β2 / Ki β1) |
| This compound | 545[1] | 2205[1] | 4.05[1] |
| Dobutamine | 645[1] | 735[1] | 1.14 |
| Isoproterenol | 14.1 | 20.6 | 1.46 |
Table 2: Positive Inotropic Effects
The positive inotropic (contractility-enhancing) effects of the compounds were assessed in isolated cardiac tissue preparations. The EC50 value represents the concentration of the drug that produces 50% of its maximal effect.
| Compound | Preparation | EC50 (M) | Maximal Response (% of Isoproterenol) |
| This compound | Canine Right Ventricular Muscle | pD2 = 6.12 (~7.6 x 10⁻⁷ M) | ~100% |
| Dobutamine | Guinea Pig Papillary Muscle | 1.5 x 10⁻⁶ | 90% (of calcium) |
| Isoproterenol | Canine Right Ventricular Muscle | - | 100% (Reference) |
Table 3: Adenylyl Cyclase Activation
The ability of each agent to stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase activation was measured in cardiac cell membranes.
| Compound | Preparation | Maximal cAMP Increase (% of Isoproterenol) |
| This compound | Canine Right Ventricular Muscle | ~65% |
| Isoproterenol | Canine Right Ventricular Muscle | 100% (Reference) |
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This protocol outlines the methodology used to determine the binding affinity of test compounds to β1 and β2-adrenergic receptors.
a. Membrane Preparation:
-
Rat heart (for β1) and lung (for β2) tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Binding Assay:
-
Membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of a radioligand (e.g., ³H-dihydroalprenolol, a non-selective β-antagonist).
-
Increasing concentrations of the unlabeled test compound (this compound, Dobutamine, or Isoproterenol) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined from competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Papillary Muscle Preparation for Inotropic Effects
This protocol describes the measurement of positive inotropic effects in isolated cardiac muscle.
a. Preparation:
-
A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
-
The papillary muscle is carefully dissected from the right ventricle.
-
One end of the muscle is attached to a tissue holder, and the other end is connected to an isometric force transducer.
-
The muscle is placed in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution and stimulated electrically at a constant frequency (e.g., 1 Hz).
b. Experimental Procedure:
-
The muscle is allowed to equilibrate until a stable baseline contractile force is achieved.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (this compound, Dobutamine, or Isoproterenol) to the organ bath.
-
The developed tension is recorded after each addition until a maximal response is observed or the concentration range is covered.
c. Data Analysis:
-
The increase in contractile force is expressed as a percentage of the baseline force.
-
The EC50 and maximal response are determined from the concentration-response curves.
Adenylyl Cyclase Activity Assay
This protocol details the measurement of adenylyl cyclase activity in response to agonist stimulation.
a. Membrane Preparation:
-
Cardiac cell membranes are prepared as described in the receptor binding assay protocol.
b. Assay Procedure:
-
The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the membranes and incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a stop solution (e.g., acidic solution).
-
The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
c. Data Analysis:
-
The adenylyl cyclase activity is expressed as the amount of cAMP produced per milligram of protein per unit of time.
-
The stimulation of adenylyl cyclase activity by the test compound is compared to the basal activity and the maximal stimulation achieved with a full agonist like Isoproterenol.
Signaling Pathway and Experimental Workflow Visualizations
Beta-1 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the β1-adrenergic receptor by an agonist like this compound.
Caption: Beta-1 adrenergic receptor signaling cascade.
Experimental Workflow for Inotropic Effect Measurement
The following diagram outlines the key steps in the experimental workflow for determining the positive inotropic effect of a cardiotonic agent using an isolated papillary muscle preparation.
Caption: Workflow for measuring inotropic effects.
References
Validating the In Vivo Anti-inflammatory Effects of Denopamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Denopamine, a selective β1-adrenergic agonist, with other potential anti-inflammatory agents. The information is supported by experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in a murine model of viral myocarditis, primarily through the suppression of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[1] This effect is mediated by its selective agonist activity on β1-adrenoceptors.[1] While direct comparative studies in the same in vivo model are limited, this guide draws comparisons with other classes of anti-inflammatory agents, including β2-adrenergic agonists, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and corticosteroids, based on their reported effects in similar myocarditis models. The data presented herein suggests this compound's potential as a therapeutic agent in inflammatory conditions, particularly those with a cardiac component.
Comparative Performance of Anti-inflammatory Agents in Myocarditis Models
The following table summarizes the in vivo effects of this compound and alternative anti-inflammatory agents in animal models of myocarditis. It is important to note that the experimental models and conditions may vary between studies.
| Drug | Drug Class | Animal Model | Key Findings | Reference |
| This compound | Selective β1-adrenergic agonist | Murine model of viral myocarditis (Encephalomyocarditis virus) | - Significantly suppressed TNF-α production in the heart.- Improved survival rates.- Attenuated myocardial lesions. | [1] |
| Formoterol/ Salbutamol | Selective β2-adrenergic agonists | Rat model of experimental autoimmune myocarditis | - Ameliorated myocarditis.- Increased myocardial IL-10/IFN-γ mRNA levels.- Inhibited activation of myocarditogenic T lymphocytes. | [2][3] |
| Ibuprofen (NSAID) | Non-Steroidal Anti-Inflammatory Drug | Murine model of coxsackievirus-induced myocarditis | - Did not show significant differences in inflammation or fibrosis compared to exercise-only mice. Animal studies have suggested potential deleterious effects of NSAIDs in viral myocarditis. | |
| Prednisolone (Corticosteroid) | Corticosteroid | Murine model of viral myocarditis (Encephalomyocarditis virus) | - Aggravated the course of acute viral myocarditis when given in the early stage.- No significant difference in survival when given at a later stage. The use of corticosteroids in viral myocarditis remains controversial. |
Detailed Experimental Protocols
This compound in a Murine Model of Viral Myocarditis
This section details the methodology used to evaluate the anti-inflammatory effects of this compound in vivo.
1. Animal Model:
-
Species: Four-week-old male DBA/2 mice.
-
Induction of Myocarditis: Inoculation with the encephalomyocarditis virus (EMCV).
2. Treatment Groups:
-
Control Group: Received the vehicle only.
-
This compound Group: Administered this compound at a dose of 14 µmol/kg daily.
-
This compound + Metoprolol Groups: Administered this compound (14 µmol/kg) with the selective β1-blocker metoprolol at two different doses (42 µmol/kg and 84 µmol/kg) daily.
3. Experimental Procedures:
-
Drug Administration: Daily oral administration for the duration of the study.
-
Monitoring: Survival was monitored daily.
-
Tissue Collection: Hearts were collected on day 6 for TNF-α level analysis and on day 14 for myocardial histology.
4. Outcome Measures:
-
Survival Rate: The percentage of surviving animals in each group was calculated.
-
Myocardial Histology: Heart tissues were examined for lesions and inflammation.
-
TNF-α Levels: TNF-α concentration in the heart tissue was quantified.
Quantitative Data Summary
The following table presents the key quantitative findings from the in vivo study on this compound.
| Parameter | Control Group | This compound Group (14 µmol/kg) |
| Survival Rate (Day 14) | 20% (5 out of 25 mice) | 56% (14 out of 25 mice) |
| TNF-α Levels in Heart (pg/mg) | 113.5 ± 15.1 | 66.5 ± 7.5 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound's anti-inflammatory action and the experimental workflow.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vivo Validation of this compound.
References
- 1. This compound, a beta1-adrenergic agonist, prolongs survival in a murine model of congestive heart failure induced by viral myocarditis: suppression of tumor necrosis factor-alpha production in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-Adrenergic agonists suppress rat autoimmune myocarditis: potential role of beta2-adrenergic stimulants as new therapeutic agents for myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Denopamine's Receptor Profile: A Comparative Analysis with Endogenous Catecholamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of denopamine, a selective β1-adrenergic agonist, with the endogenous catecholamines: epinephrine, norepinephrine, and dopamine. The data presented is compiled from publicly available experimental studies and is intended to serve as a resource for researchers in pharmacology and drug development.
Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (Ki values) of this compound and endogenous catecholamines for various adrenergic receptor subtypes. It is important to note that the data are collated from different studies, which may employ varied experimental conditions. Therefore, direct comparisons across tables should be made with caution.
Table 1: Binding Affinities (Ki in nM) for β1 and β2-Adrenergic Receptors
This table presents data from a study utilizing radioligand binding assays with ³H-dihydroalprenolol on rat heart (predominantly β1) and lung (predominantly β2) membranes.
| Compound | β1 (Rat Heart) Ki (nM) | β2 (Rat Lung) Ki (nM) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |
| This compound | 545 | 2205 | 4.05 |
| Norepinephrine | 227 | 744 | 3.28 |
| Epinephrine | 248 | 136 | 0.55 |
Data from Yabana et al., Folia Pharmacologica Japonica (1984).
Table 2: Binding Affinities (Ki in nM) for α2-Adrenergic Receptors
This table shows the binding affinities of norepinephrine and dopamine for α2-adrenergic receptors determined through competition binding assays using [³H]RX821002.
| Compound | Human α2A Ki (nM) | Rat Brain α2 Ki (nM) |
| Norepinephrine | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Dopamine | 5.8 ± 1.2 | 26.1 ± 4.5 |
Data from de Jong et al., European Journal of Pharmacology (2012).
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through radioligand binding assays . This technique is the gold standard for quantifying the interaction between a ligand and a receptor.
General Protocol for Radioligand Displacement Assay:
-
Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors to prevent protein degradation.
-
The homogenate undergoes differential centrifugation. A low-speed spin pellets nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to isolate the membrane fraction, which is rich in receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a standardized protein concentration.
-
-
Competitive Binding Incubation:
-
A fixed, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]clonidine for α2, [¹²⁵I]iodocyanopindolol for β receptors) is incubated with the prepared membranes.
-
A range of concentrations of the unlabeled "competitor" ligand (this compound or an endogenous catecholamine) is added to the incubation mixture.
-
A parallel set of experiments is conducted in the presence of a very high concentration of a non-radiolabeled ligand to determine the level of non-specific binding.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor ligand.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
Non-linear regression analysis is used to determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the binding of these ligands to β-adrenergic and α2-adrenergic receptors.
Caption: β-Adrenergic receptor signaling cascade.
Caption: α2-Adrenergic receptor signaling cascade.
Caption: Radioligand binding assay workflow.
Assessing the Partial Agonist Properties of Denopamine Against Full Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Denopamine, a selective beta-1 adrenergic partial agonist, with those of full beta-1 adrenergic agonists. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action and downstream effects.
Introduction to Beta-1 Adrenergic Agonism
Beta-1 adrenergic receptors (β1-ARs) are predominantly located in the heart and play a crucial role in regulating cardiac function.[1][2] Agonists that activate these G-protein-coupled receptors (GPCRs) can be broadly categorized into full agonists and partial agonists, distinguished by their intrinsic activity—the ability to produce a maximal response.[3] Full agonists, such as isoproterenol, elicit a strong physiological response, while partial agonists, like this compound, produce a submaximal response even at saturating concentrations.[4][5] this compound is an orally active, selective β1-adrenergic agonist.
Comparative Analysis of Receptor Binding and Intrinsic Activity
The affinity of a ligand for its receptor and its intrinsic ability to activate that receptor are fundamental parameters in pharmacology. These are often determined through radioligand binding assays and functional assays measuring downstream signaling, such as cyclic AMP (cAMP) production.
Table 1: Comparison of Receptor Binding Affinity (Ki) and cAMP Production
| Compound | Receptor Subtype | Binding Affinity (Ki) | Maximal cAMP Production (% of Isoproterenol) | Reference |
| This compound | Beta-1 | 545 nM | ~10-65% | |
| Beta-2 | 2205 nM | <10% | ||
| Isoproterenol | Beta-1 | 14.1 nM | 100% | |
| Beta-2 | 20.6 nM | 100% | ||
| Norepinephrine | Beta-1 | 227 nM | Not explicitly stated as % of Isoproterenol | |
| Beta-2 | 744 nM | Not explicitly stated as % of Isoproterenol |
As the data indicates, this compound exhibits a higher selectivity for the beta-1 adrenergic receptor over the beta-2 subtype. However, its binding affinity for the beta-1 receptor is lower than that of the full agonist isoproterenol. Critically, the maximal stimulation of adenylyl cyclase activity by this compound is significantly lower than that produced by isoproterenol, confirming its status as a weak partial agonist. One study noted that while the maximum positive inotropic effect of this compound was similar to isoproterenol, the corresponding increase in cAMP was only about 65% of that achieved with isoproterenol. Another study reported that the maximal stimulation of adenylyl cyclase by this compound was less than 10% of that produced by isoproterenol.
Signaling Pathways: A Visual Representation
The activation of beta-1 adrenergic receptors initiates a cascade of intracellular events primarily mediated by the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased heart rate and contractility. More recent research has also identified a non-canonical signaling pathway for β1-ARs that involves the activation of a Ras/Raf/MEK/MAPK/MSK signaling cascade.
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway.
Receptor Desensitization and Downregulation
A key differentiator between partial and full agonists is their propensity to cause receptor desensitization and downregulation upon prolonged exposure. Full agonists like isoproterenol are known to induce rapid desensitization and a reduction in the number of beta-1 adrenergic receptors. In contrast, this compound demonstrates a significantly lower tendency to cause these effects. Studies have shown that short-term pre-incubation with this compound did not lead to a decrease in the receptor's responsiveness to subsequent stimulation or promote receptor sequestration, unlike isoproterenol. Furthermore, while a 24-hour pretreatment with this compound did lead to a time-dependent reduction in the number of β1-ARs, the rate of this downregulation was slower than that produced by isoproterenol.
Table 2: Effects on Receptor Desensitization and Downregulation
| Agonist | Short-Term (20 min) Desensitization | Long-Term (24 hr) Downregulation | Reference |
| This compound | No significant desensitization | Slower rate of downregulation | |
| Isoproterenol | Significant desensitization | Faster rate of downregulation |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize and compare beta-1 adrenergic agonists. Specific details may vary between laboratories and experimental setups.
Radioligand Binding Assay
This assay is considered the gold standard for quantifying receptor density and the binding affinity of ligands.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the beta-1 adrenergic receptor.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled test compound (this compound or a full agonist).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the data and perform non-linear regression analysis to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
cAMP Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP).
Caption: General Workflow for a cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: Plate cells expressing the beta-1 adrenergic receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation: Add varying concentrations of the test agonist (this compound or a full agonist) to the wells and incubate for a defined period.
-
Cell Lysis: Stop the reaction and lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates. Common methods include competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent assays.
-
Data Analysis: Construct dose-response curves by plotting the cAMP concentration against the agonist concentration. From these curves, determine the Emax (maximal effect) and EC50 (the concentration of agonist that produces 50% of the maximal effect).
Conclusion
This compound is a selective beta-1 adrenergic partial agonist with a lower binding affinity and significantly lower intrinsic activity compared to full agonists like isoproterenol. While both types of agonists activate the same primary signaling pathway, this compound's partial agonism results in a blunted downstream response, as evidenced by lower maximal cAMP production. A key advantage of this compound is its reduced propensity to cause receptor desensitization and downregulation, which may contribute to a more sustained therapeutic effect. This comparative guide, supported by the provided experimental data and protocols, offers a foundational understanding for researchers investigating the therapeutic potential and pharmacological nuances of partial beta-1 adrenergic agonists.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dopamine receptor agonists: intrinsic activity vs. state of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular characterization of the pharmacological selectivity and tachyphylactic properties of this compound for the human beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Details of mode and mechanism of action of this compound, a new orally active cardiotonic agent with affinity for beta 1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Denopamine's Safety Profile Against Existing Heart Failure Drugs: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the safety profile of denopamine, a selective β1-adrenergic agonist, with established heart failure medications. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential. The comparison includes quantitative data from clinical trials, detailed experimental protocols for key studies, and visualizations of relevant signaling pathways.
Executive Summary
Heart failure remains a significant global health challenge, necessitating the development of novel therapeutics with improved safety and efficacy. This compound, an orally active, selective β1-adrenergic agonist, has been investigated for its positive inotropic effects. This guide benchmarks its safety against standard-of-care heart failure drugs, including the inotrope dobutamine, the beta-blocker carvedilol, the ACE inhibitor lisinopril, the loop diuretic furosemide, and the mineralocorticoid receptor antagonist (MRA) spironolactone. While this compound has shown promise in improving symptoms, a comprehensive understanding of its safety in comparison to widely used agents is crucial for its future development and potential clinical application.[1]
Comparative Safety and Efficacy Data
The following tables summarize the adverse event rates and efficacy endpoints from key clinical trials of the compared heart failure drugs. Data for this compound is limited in terms of large-scale, comparative clinical trials; therefore, reported side effects are also described.
Table 1: Adverse Event Profile of this compound and Dobutamine
| Adverse Event | This compound (Various Studies) | Dobutamine (DOREMI Trial & Other Studies) |
| Arrhythmias | Noticed, but no clinically significant side effects reported in a 13-patient study.[1] | Clinically relevant arrhythmic events occurred in 47.9% of patients.[2] Increased premature ventricular beats in ~5% of patients.[3] |
| Tachycardia | Noted as a potential side effect. | A 5 to 15 beats/minute increase in heart rate has been noted in many patients.[3] |
| Hypotension | Not frequently reported. | Can occur, especially in conjunction with nitrates. |
| Hypertension | An increase in systolic blood pressure of 10- to 20-mm Hg has been observed. | An exaggerated pressor response is possible, particularly in patients with pre-existing hypertension. |
| Nausea/Vomiting | Not a commonly reported side effect. | Transient nausea and/or vomiting noted in some patients at higher doses. |
| Headache | Not a commonly reported side effect. | Reported as a common side effect. |
| Mortality | A meta-analysis suggested a trend towards increased mortality, though not statistically significant. | In the DOREMI trial, no significant difference in in-hospital mortality compared to milrinone was found. |
Table 2: Adverse Event Profile of Carvedilol, Lisinopril, Furosemide, and Spironolactone from Major Clinical Trials
| Adverse Event | Carvedilol (US Carvedilol Heart Failure Study) | Lisinopril (ATLAS Study - High Dose) | Furosemide (Various Studies) | Spironolactone (RALES Study) |
| Hypotension/Dizziness | Dizziness was more prevalent in carvedilol-treated subjects. | More frequent than in the low-dose group. | A potential side effect. | Hypotension rates were more significant in treated older patients. |
| Bradycardia | More prevalent in carvedilol-treated subjects. | - | - | - |
| Worsening Renal Function | - | More frequent than in the low-dose group. | A known risk, especially at high doses. | Worsening renal function was more significant in treated older patients. |
| Hyperkalemia | - | More frequent than in the low-dose group. | - | Serious hyperkalemia was minimal, but rates were higher in older patients. |
| Cough | - | Less frequent than in the low-dose group. | - | - |
| Gynecomastia/Breast Pain | - | - | - | Reported in 10% of men (vs. 1% in placebo). |
| Discontinuation due to Adverse Events | 5.7% (vs. 7.8% in placebo). | 17.0% (vs. 18.0% in low-dose group). | - | Discontinuation due to hyperkalemia, worsening renal function, or gynecomastia was assessed. |
Experimental Protocols
Detailed methodologies from pivotal clinical trials are provided below to allow for critical evaluation of the safety and efficacy data.
This compound: Clinical Effects in Post-Cardiac Surgery Patients
-
Study Design: A clinical trial evaluating the effects of this compound in 13 patients in the early and late postoperative periods following cardiac surgery.
-
Patient Population: Patients who had undergone cardiac operations and required inotropic support or relief from chronic heart failure symptoms.
-
Intervention: this compound therapy at a dose of 15-30 mg/day.
-
Primary Outcome: Weaning from catecholamine drip infusion, reduction in pleural effusion, and improvement in subjective symptoms of heart failure.
-
Safety Monitoring: Monitoring for clinically significant side effects.
-
Key Findings: All patients were successfully weaned from catecholamines, and pleural effusion resolved in treated patients. Subjective symptoms of heart failure improved. No clinically significant side effects were noted during the 9-14 months of therapy.
Dobutamine: DOBERMANN-D Trial Protocol
-
Study Design: A double-blind, placebo-controlled, single-center, randomized clinical trial.
-
Patient Population: 100 patients with acute myocardial infarction (AMI) without cardiogenic shock at admission but at intermediate-high risk of in-hospital cardiogenic shock development.
-
Intervention: A 24-hour intravenous infusion of dobutamine at a dose of 5 μg/kg/min or placebo (NaCl) administered after percutaneous coronary intervention (PCI).
-
Primary Outcome: Peak plasma proBNP within 48 hours as a surrogate measure for hemodynamic status.
-
Safety Monitoring: Assessment of pulse rate, blood pressure, lactate, and markers of cardiac injury (troponin T and CK-MB).
Carvedilol: US Carvedilol Heart Failure Study Group Protocol
-
Study Design: A double-blind, placebo-controlled study.
-
Patient Population: 105 patients with symptomatic, advanced heart failure (mean ejection fraction of 0.22) on standard triple therapy.
-
Intervention: After a 2-week open-label phase with 6.25 mg twice daily carvedilol, patients were randomized (2:1) to receive either carvedilol (up to 25 mg twice daily) or placebo for 6 months.
-
Primary Outcome: Quality of life.
-
Safety Monitoring: Monitoring of adverse events leading to discontinuation.
-
Key Findings: The trial was terminated early due to a significant mortality benefit with carvedilol. Discontinuation rates due to adverse events were similar between the carvedilol and placebo groups.
Lisinopril: ATLAS (Assessment of Treatment with Lisinopril and Survival) Study Protocol
-
Study Design: A multicenter, randomized, double-blind trial.
-
Patient Population: 3,164 patients with New York Heart Association (NYHA) class II to IV heart failure and a left ventricular ejection fraction of ≤30%.
-
Intervention: Patients were randomized to receive either high-dose (32.5-35 mg daily) or low-dose (2.5-5.0 mg daily) lisinopril.
-
Primary Outcome: All-cause mortality.
-
Safety Monitoring: Occurrence of adverse events, including dizziness, hypotension, worsening renal function, and hyperkalemia, and the need for treatment discontinuation.
Furosemide: Acute Decompensated Heart Failure Diuretic Protocol
-
Administration: For diuretic-naïve patients, an initial intravenous (IV) bolus of 40 mg to 80 mg is recommended. For patients on chronic oral furosemide, the initial IV dose should be at least 1 to 2.5 times the total daily oral dose.
-
Dosing Adjustment: Subsequent doses are adjusted based on clinical response, including urine output and body weight reduction. Dose escalation, often by doubling the dose, is guided by an algorithm considering renal function and electrolyte balance.
-
Administration Methods: Can be administered as intermittent IV boluses or a continuous infusion. The DOSE trial found no significant difference in efficacy between these methods.
Spironolactone: RALES (Randomized Aldactone Evaluation Study) Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1,663 patients with severe heart failure (NYHA class III-IV) and a left ventricular ejection fraction of no more than 35%.
-
Intervention: Patients received 25 mg of spironolactone daily or a matching placebo, in addition to standard therapy. The dose could be increased to 50 mg daily if needed and tolerated.
-
Primary Outcome: Death from all causes.
-
Safety Monitoring: Incidence of serious hyperkalemia, gynecomastia, and breast pain.
Signaling Pathways and Mechanisms of Action
Understanding the molecular signaling pathways of these drugs is fundamental to interpreting their safety profiles.
This compound and Dobutamine: β1-Adrenergic Agonism
This compound and dobutamine are both β1-adrenergic receptor agonists. They stimulate the Gs-protein coupled receptor pathway, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, resulting in increased calcium influx and enhanced myocardial contractility.
References
- 1. [Clinical effects of this compound in patients with cardiac operations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrhythmic Events and Mortality in Patients With Cardiogenic Shock on Inotropic Support: Results of the DOREMI Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
Safety Operating Guide
Proper Disposal Procedures for Denopamine
The following guide provides essential safety and logistical information for the proper disposal of Denopamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
This compound is a selective β1-adrenergic agonist used in research as a cardiac stimulant.[1][2] It is classified as a reproductive toxin and requires careful handling and disposal.[3][4]
Hazard and Safety Information
Proper handling and disposal of this compound are dictated by its toxicological properties. It is crucial to be aware of its hazards before beginning any procedure.
| Hazard Classification | GHS Code | Description | Source |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [3] |
| Irritation | - | Material may be irritating to mucous membranes and the upper respiratory tract. | |
| Acute Toxicity | - | May be harmful by inhalation, ingestion, or skin absorption. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Gloves: Compatible chemical-resistant gloves.
-
Eye Protection: Safety goggles or eyeshields.
-
Respiratory Protection: A NIOSH-approved respirator or dust mask (type N95 or better) should be used, especially when handling the powder form, to avoid breathing in dust.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of unused this compound and cleaning up spills. The primary method is to treat this compound as hazardous chemical waste and dispose of it through an approved waste management service in accordance with local, regional, and national regulations. Do not dispose of this compound down the drain or in regular trash.
1. Waste Collection and Containment:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable chemical waste container.
- For spills, avoid raising dust. Carefully collect the spilled powder or absorb the liquid.
- Place the collected material into the designated hazardous waste container.
2. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
- Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a certified chemical waste disposal company.
3. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for pickup and disposal.
- Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
4. Decontamination:
- Thoroughly wash any surfaces that may have come into contact with this compound with soap and plenty of water.
- Wash hands and any exposed skin thoroughly after handling the chemical.
- Contaminated clothing should be removed and washed before reuse.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Denopamine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Denopamine. Adherence to these protocols is critical to ensure personnel safety and operational integrity.
This compound is a cardiotonic drug and a selective β1-adrenoceptor agonist.[1][2][3] While specific occupational exposure limits have not been established, its potent pharmacological activity necessitates stringent handling procedures. The toxicological properties of this compound have not been thoroughly investigated, and it is suspected of damaging fertility or the unborn child.[4] Therefore, a cautious approach, treating it as a potent compound, is mandatory.
Hazard and Exposure Control Summary
Due to the absence of established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), a risk-based control banding approach is recommended. Based on its potent bioactivity and limited toxicological data, this compound should be handled under conditions appropriate for a moderate to high potency compound.
| Parameter | Value | Source / Recommendation |
| GHS Hazard Classification | Toxic to Reproduction, Category 2 | [4] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child. | |
| Signal Word | Warning | |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Recommended Control Band | 3B | Based on potent pharmacology and limited toxicology data. |
| Recommended Air Concentration | < 10 µg/m³ (8-hour TWA) | Guideline for Control Band 3B substances. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial to minimize exposure and ensure a safe research environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Document the arrival, quantity, and storage location in the chemical inventory.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Recommended storage temperature is 2-8°C.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound powder or solutions.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95 dust mask) is necessary when handling the powder.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Compatible, chemical-resistant gloves are mandatory. Double-gloving is recommended.
-
Body Protection: A lab coat, preferably disposable and with tight-fitting cuffs, is required. For larger quantities or tasks with a higher risk of spillage, a disposable gown or coveralls should be considered.
Engineering Controls
-
Ventilation: All handling of this compound powder (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood or a powder containment hood to maintain airborne levels below recommended exposure limits.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.
Weighing and Solution Preparation
-
Don the complete PPE ensemble.
-
Perform all operations within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully weigh the required amount of this compound, avoiding the generation of dust.
-
Slowly add the powder to the solvent to prevent splashing. This compound is soluble in DMSO.
-
Cap the container securely and mix gently until dissolved.
-
Clean all equipment and the work surface thoroughly after use.
Representative Experimental Protocol: Isolated Tissue Bath Contractility Assay
This protocol provides a general methodology for assessing the inotropic effects of this compound on isolated cardiac or smooth muscle tissue.
Objective: To determine the concentration-response relationship of this compound on the contractile force of an isolated tissue preparation.
Materials:
-
Isolated tissue (e.g., rat aortic rings, guinea pig papillary muscle)
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
This compound stock solution
-
Contractile agonists/antagonists for tissue viability checks (e.g., phenylephrine, acetylcholine)
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired tissue and place it in ice-cold PSS.
-
Prepare tissue segments (e.g., 2-3 mm rings for aorta) and suspend them in the tissue baths between two hooks, with one connected to a force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate in the PSS for at least 60 minutes under a resting tension (e.g., 1-2 grams).
-
Wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability Test:
-
Induce a contraction with a standard agonist (e.g., phenylephrine for aorta) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
-
This compound Administration:
-
Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative, concentration-dependent manner.
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Measure the change in force at each this compound concentration.
-
Plot the concentration-response curve to determine parameters like EC50 and maximum effect.
-
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Ingestion: Wash out mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention. Spill: Avoid raising dust. Evacuate the area. Wearing full PPE, including a respirator, cover the spill with an absorbent material. Collect the material in a sealed container for disposal.
Disposal Plan
All this compound waste must be handled as potent pharmaceutical waste and disposed of in accordance with institutional and local regulations.
1. Waste Segregation:
-
Unused/Expired this compound Powder: Collect in its original container or a clearly labeled, sealed waste container.
-
Contaminated Labware (Gloves, Weighing Paper, Pipette Tips): Place in a designated, sealed plastic bag or container labeled "this compound Waste."
-
Contaminated Sharps: Dispose of in a designated sharps container for potent compound waste.
-
Aqueous Solutions: Collect in a clearly labeled, sealed waste container.
2. Disposal Procedure:
-
All waste streams must be clearly labeled as "this compound Waste for Incineration."
-
Do not mix this compound waste with general or biohazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the segregated waste.
-
Disposal will be through a licensed hazardous waste vendor, typically via high-temperature incineration.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
